2-Methyloxazole-4-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4-6-5(2-7)3-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAUEWKXKTYCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454122 | |
| Record name | 2-Methyloxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113732-84-6 | |
| Record name | 2-Methyloxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3-oxazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyloxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2-methyloxazole-4-carbaldehyde, a crucial building block in pharmaceutical chemistry. The document details various synthetic strategies, providing in-depth experimental protocols and quantitative data to support laboratory and large-scale production.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules, including the oxytocin receptor antagonist Retosiban.[1] The synthesis of this electron-rich five-membered heterocyclic compound presents unique challenges due to its physical properties, including high solubility in a wide range of solvents and potential instability under certain pH and thermal conditions. This guide explores several evaluated synthetic routes, focusing on scalability and efficiency without the need for chromatographic purification.
Core Synthesis Pathways
Several synthetic strategies for this compound have been developed, primarily starting from precursors such as esters, amides, alcohols, or nitriles. The most notable and scalable approach involves the reduction of an N-methoxy-N-methylamide (Weinreb amide) derivative.
Pathway 1: From Ethyl 2-Methyloxazole-4-carboxylate via Weinreb Amide
This is a robust and scalable route that proceeds through the formation of 2-methyloxazole-4-carboxylic acid and its subsequent conversion to the Weinreb amide, which is then reduced to the target aldehyde.
Alternative Synthetic Pathways
Other viable, though potentially less scalable, routes to this compound have also been explored.
Quantitative Data Summary
The following table summarizes the yield and key parameters for the different synthetic steps and pathways.
| Precursor | Reaction | Reagents | Solvent | Temperature | Yield (%) | Reference |
| Ethyl 2-methyloxazole-4-carboxylate | Hydrolysis | NaOH, H2O | Water | 20-25 °C | 92 | [2] |
| 2-Methyloxazole-4-carboxylic acid | Weinreb Amide Formation | N,O-Dimethylhydroxylamine HCl, Coupling Agent | Dichloromethane | Ambient | - | [2] |
| N-Methoxy-N-methyl-2-methyloxazole-4-carboxamide | Reduction to Aldehyde | LiAlH4 | THF | -35 °C | 70-80 | [2] |
| Ethyl 2-methyloxazole-4-carboxylate | Reduction to Aldehyde | DIBAL-H | Dichloromethane | -70 °C | 69 | [2] |
| 2-Methyloxazole-4-methanol | Swern Oxidation | (COCl)2, DMSO, NEt3 | Dichloromethane | -70 °C | 70 | [2] |
| N-Morpholine-2-methyloxazole-4-carboxamide | Reduction to Aldehyde | LiAlH4 | THF | 0 °C | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyloxazole-4-carboxylic acid
-
Hydrolysis of Ethyl Ester: Ethyl 2-methyloxazole-4-carboxylate (100 kg, 645 mol) is dissolved in water (250 L) at a temperature of 20-25 °C.[2]
-
Saponification: A solution of sodium hydroxide (96 kg; 32% w/w aqueous, 768 mol) is added over a period of 30 minutes, ensuring the temperature is maintained between 20-25 °C.[2]
-
Acidification: After one hour, hydrochloric acid (78 kg; 37% w/w aqueous, 770 mol) is added while keeping the temperature in the 20-25 °C range.[2]
-
Isolation: The resulting slurry is cooled to 0 °C and aged for one hour. The product is then isolated by filtration and the filter cake is washed with cold water (100 kg). The typical yield of the dry acid is approximately 92%.[2]
Protocol 2: Synthesis of N-Methoxy-N-methyl-2-methyloxazole-4-carboxamide (Weinreb Amide)
-
Acid Activation: 2-Methyloxazole-4-carboxylic acid is suspended in a suitable solvent like dichloromethane.
-
Amide Coupling: N,O-Dimethylhydroxylamine hydrochloride is added along with a coupling agent (e.g., EDC or DCC) and a base (e.g., triethylamine) to facilitate the amide bond formation. The reaction is typically stirred at ambient temperature until completion.
-
Workup and Isolation: The reaction mixture is washed with an aqueous acid solution (e.g., citric acid) and then with water. The organic layer is dried and concentrated to yield the Weinreb amide.
Protocol 3: Synthesis of this compound from Weinreb Amide
-
Reaction Setup: The N-methoxy-N-methyl-2-methyloxazole-4-carboxamide (50 kg, 294 mol) is dissolved in tetrahydrofuran (300 L) and cooled to -35 °C.[3]
-
Reduction: A 1 M solution of lithium aluminium hydride in tetrahydrofuran (100 L, 100 mol) is added while maintaining the temperature between -30 to -35 °C.[3]
-
Quenching: After 30 minutes, the reaction is quenched by the addition of a solution of acetic acid (15 L) in tetrahydrofuran (50 L), keeping the temperature between -30 to -35 °C.[3]
-
Workup: The solution is warmed to -15 °C, and a solution of potassium/sodium tartrate (125 kg in 250 L of water) is added, ensuring the temperature remains below 10 °C.[3]
-
Isolation: The product is isolated by extraction and subsequent crystallization.
Protocol 4: Synthesis of this compound from Ethyl Ester (DIBAL-H Reduction)
-
Reaction Setup: Ethyl 2-methyloxazole-4-carboxylate (24.27 g, 156 mmol) is dissolved in dichloromethane (300 mL) and cooled to -70 °C.[3]
-
Reduction: Diisobutylaluminium hydride (DIBAL-H) (56 mL, 314 mmol) is added over 45 minutes, maintaining the temperature between -65 to -70 °C.[3]
-
Workup and Isolation: The reaction is quenched with a suitable reagent, and the product is extracted and purified. A typical yield for this process is 69%.[2]
Protocol 5: Synthesis of this compound from Alcohol (Swern Oxidation)
-
Reagent Preparation: A solution of oxalyl chloride (236 mL, 2.71 mol) in dichloromethane (3.75 L) is cooled to between -60 and -55 °C.[3]
-
DMSO Addition: Dimethyl sulfoxide (391 mL, 5.50 mol) in dichloromethane (1.0 L) is added while maintaining the low temperature.[3]
-
Oxidation: A solution of 2-methyloxazole-4-methanol in dichloromethane is added, followed by the addition of a hindered base like triethylamine.
-
Workup and Isolation: The reaction is warmed to room temperature, and the product is isolated through an aqueous workup and extraction. The reported yield for this two-step process (reduction of the ester to the alcohol followed by oxidation) is around 70%.[2]
Conclusion
The synthesis of this compound can be achieved through various pathways. For large-scale production, the route involving the reduction of the N-methoxy-N-methyl (Weinreb) amide of 2-methyloxazole-4-carboxylic acid is highly effective, offering good yields and avoiding the need for chromatographic purification. Alternative methods, such as the direct reduction of the corresponding ester with DIBAL-H or the oxidation of the alcohol, provide viable, albeit potentially less scalable, options. The detailed protocols and comparative data presented in this guide serve as a valuable resource for chemists in the pharmaceutical industry and academia.
References
An In-depth Technical Guide to 2-Methyloxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Methyloxazole-4-carbaldehyde (CAS No: 113732-84-6). This heterocyclic aldehyde is a valuable building block in organic synthesis, particularly in the development of pharmacologically active compounds.
Core Physicochemical Properties
This compound is a pale yellow solid at room temperature.[1] Its core properties are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NO₂ | [2][3][4] |
| Molecular Weight | 111.10 g/mol | [3][4] |
| Melting Point | 65-75 °C | [2][3][5] |
| Boiling Point | 183 °C | [1][2] |
| Density | 1.189 g/cm³ | [1][2] |
| Flash Point | 64 °C | [1][2] |
| pKa (Predicted) | -0.34 ± 0.10 | [1] |
| Physical Form | Solid | [1][3][5] |
| InChI Key | ARAUEWKXKTYCHZ-UHFFFAOYSA-N | [3][5] |
| SMILES String | Cc1nc(C=O)co1 | [3][5] |
Experimental Protocols & Synthesis
A key application of this compound is as an intermediate in complex organic synthesis. A documented method for its large-scale preparation highlights its stability and utility.
Large-Scale Synthesis Protocol
A method for producing this compound in 10-kg batches has been described.[6] The central transformation is the reduction of the corresponding N-methoxy-N-methyl amide (Weinreb amide) of 2-methyloxazole-4-carboxylic acid.
-
Reaction: The Weinreb amide precursor is reduced using a powerful reducing agent, lithium aluminium hydride (LiAlH₄). This method is highly selective for converting the amide to an aldehyde, preventing over-reduction to an alcohol.
-
Workup and Isolation: Following the reduction, a careful aqueous workup is performed to quench the reaction and precipitate aluminum salts.
-
Purification: The final product is isolated and purified via crystallization, which is effective for achieving high purity on a large scale.[6]
Application in Drug Development
This compound serves as a critical intermediate in the synthesis of complex drug molecules. Its oxazole ring provides specific properties such as good aqueous solubility and low protein binding to the final compound.[7]
Case Study: Synthesis of Retosiban
Retosiban is a potent and selective oxytocin receptor antagonist developed for the prevention of preterm labor.[7] The synthesis of Retosiban utilizes this compound as one of the key starting materials in a four-component Ugi reaction. This reaction efficiently assembles the complex core structure of the drug.[7] The role of Retosiban is to block the oxytocin receptor, thereby inhibiting the uterine contractions that lead to premature birth.[7]
Safety and Handling
For laboratory use, it is important to note the safety information associated with this compound.
-
Hazard Classifications: Acute Toxicity 4 (Oral), Eye Irritation 2.[3]
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[3]
-
Storage: It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[2] Recommended personal protective equipment includes an N95 dust mask, eye shields, and gloves.[3]
References
- 1. This compound CAS#: 113732-84-6 [amp.chemicalbook.com]
- 2. This compound CAS#: 113732-84-6 [m.chemicalbook.com]
- 3. 2-メチルオキサゾール-4-カルボキジアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | VSNCHEM [vsnchem.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Retosiban - Wikipedia [en.wikipedia.org]
Structural Elucidation of 2-Methyloxazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of 2-methyloxazole-4-carbaldehyde, a key building block in organic synthesis and drug discovery. This document details the spectroscopic analysis and experimental protocols essential for the unambiguous identification and characterization of this compound.
Introduction
This compound is a heterocyclic aldehyde with the molecular formula C₅H₅NO₂ and a molecular weight of 111.10 g/mol .[1] Its structure consists of a five-membered oxazole ring substituted with a methyl group at the 2-position and a formyl (aldehyde) group at the 4-position. The accurate determination of its structure is critical for its application in the synthesis of more complex molecules, including pharmacologically active compounds. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure of this compound.
Synthesis Overview
The preparation of this compound can be achieved through various synthetic routes. One common method involves the oxidation of the corresponding alcohol, 2-methyl-4-(hydroxymethyl)oxazole. Another scalable approach is the reduction of a corresponding N-methoxy-N-methyl amide using a reducing agent like lithium aluminum hydride. The synthesis generally involves the formation of the oxazole ring from precursors such as serine methyl ester.
dot graph Synthesis_Overview { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Serine_Ester [label="Serine Methyl Ester"]; Intermediate [label="Oxazoline Intermediate"]; Oxazole_Ester [label="2-Methyloxazole-4-carboxylate"]; Amide [label="N-methoxy-N-methyl-\n2-methyloxazole-4-carboxamide"]; Target [label="this compound", fillcolor="#FBBC05"];
Serine_Ester -> Intermediate [label="Cyclization"]; Intermediate -> Oxazole_Ester [label="Oxidation"]; Oxazole_Ester -> Amide [label="Amidation"]; Amide -> Target [label="Reduction (LiAlH4)"]; } dot Caption: Synthetic pathway to this compound.
Structural Elucidation Workflow
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each technique provides unique and complementary information about the molecule's connectivity, functional groups, and overall structure.
dot graph Elucidation_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Sample [label="Synthesized Compound\n(this compound)"]; NMR [label="NMR Spectroscopy\n(1H, 13C)"]; IR [label="IR Spectroscopy"]; MS [label="Mass Spectrometry"]; Structure_Confirmation [label="Structure Confirmed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sample -> NMR [label="Proton/Carbon Framework"]; Sample -> IR [label="Functional Groups"]; Sample -> MS [label="Molecular Weight &\nFragmentation"]; {NMR, IR, MS} -> Structure_Confirmation; } dot Caption: Workflow for the structural elucidation of the target compound.
Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show three distinct signals corresponding to the aldehyde proton, the oxazole ring proton, and the methyl group protons.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.8-10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.3-8.6 | Singlet | 1H | Oxazole ring proton (H-5) |
| ~2.5-2.7 | Singlet | 3H | Methyl protons (-CH₃) |
-
Interpretation:
-
The downfield singlet at approximately 9.8-10.0 ppm is characteristic of an aldehyde proton, which is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group.
-
The singlet at around 8.3-8.6 ppm corresponds to the single proton on the oxazole ring at the 5-position. Its chemical shift is in the aromatic region, as expected for a heterocyclic aromatic proton.
-
The upfield singlet at approximately 2.5-2.7 ppm integrates to three protons and is assigned to the methyl group attached to the 2-position of the oxazole ring.
-
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show five distinct signals, one for each unique carbon atom.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~185.0 | Aldehyde carbonyl carbon (-CHO) |
| ~162.0 | Oxazole ring carbon (C-2) |
| ~150.0 | Oxazole ring carbon (C-4) |
| ~138.0 | Oxazole ring carbon (C-5) |
| ~14.0 | Methyl carbon (-CH₃) |
-
Interpretation:
-
The signal at approximately 185.0 ppm is characteristic of an aldehyde carbonyl carbon.
-
The signals at ~162.0 ppm and ~150.0 ppm are assigned to the C-2 and C-4 carbons of the oxazole ring, respectively. These carbons are deshielded due to their attachment to electronegative heteroatoms (nitrogen and oxygen).
-
The signal around 138.0 ppm corresponds to the C-5 carbon of the oxazole ring.
-
The upfield signal at approximately 14.0 ppm is assigned to the carbon of the methyl group.
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700-1720 | Strong | C=O stretch (aldehyde) |
| ~1580-1600 | Medium | C=N stretch (oxazole ring) |
| ~2800-2900 | Weak | C-H stretch (aldehyde) |
| ~2950-3000 | Weak | C-H stretch (methyl) |
-
Interpretation:
-
A strong absorption band in the region of 1700-1720 cm⁻¹ is a clear indication of a carbonyl (C=O) stretching vibration, consistent with the presence of an aldehyde functional group.
-
The medium intensity band around 1580-1600 cm⁻¹ is characteristic of the C=N stretching vibration within the oxazole ring.
-
The weak bands in the 2800-2900 cm⁻¹ region are typical for the C-H stretch of the aldehyde proton.
-
The weak bands in the 2950-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl group.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 111 | Molecular ion (M⁺) |
| 82 | Loss of the formyl group (-CHO) |
| 54 | Further fragmentation |
-
Interpretation:
-
The molecular ion peak at an m/z of 111 corresponds to the molecular weight of this compound (C₅H₅NO₂).[2]
-
A significant fragment at m/z 82 indicates the loss of a fragment with a mass of 29, which corresponds to the formyl radical (•CHO). This is a characteristic fragmentation pattern for aldehydes.
-
Further fragmentation can lead to smaller ions, such as the one observed at m/z 54.
-
Experimental Protocols
NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
Process the data and reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Process the data by performing a background subtraction.
-
Mass Spectrometry
-
Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) system or with a direct insertion probe.
-
Sample Preparation (GC-MS):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
-
-
Data Acquisition (Electron Ionization - EI):
-
Use a standard electron ionization energy of 70 eV.
-
Acquire mass spectra over a suitable m/z range (e.g., 40-200 amu).
-
The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Conclusion
The structural elucidation of this compound is definitively achieved through the combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Each analytical technique provides crucial, corroborative evidence for the presence of the key functional groups and the overall molecular framework. The data presented in this guide serves as a benchmark for the characterization of this important synthetic intermediate, ensuring its identity and purity for use in research and development.
References
Spectroscopic Profile of 2-Methyloxazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyloxazole-4-carbaldehyde, a heterocyclic aldehyde of interest in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The structural and electronic environment of this compound gives rise to a unique spectroscopic fingerprint. The quantitative data gathered from NMR, IR, and MS analyses are summarized in the tables below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
¹H NMR (Proton NMR) Data (Predicted)
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aldehyde-H | 9.5 - 10.5 | Singlet |
| Oxazole-H (C5) | 8.0 - 8.5 | Singlet |
| Methyl-H (C2) | 2.4 - 2.7 | Singlet |
¹³C NMR (Carbon NMR) Data (Predicted)
| Carbon | Chemical Shift (ppm) |
| Aldehyde (C=O) | 185 - 195 |
| Oxazole C2 | 160 - 165 |
| Oxazole C4 | 145 - 155 |
| Oxazole C5 | 125 - 135 |
| Methyl (CH₃) | 10 - 20 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium |
| C=O stretch (aldehyde) | 1680 - 1710 | Strong |
| C=N stretch (oxazole) | 1620 - 1680 | Medium |
| C=C stretch (oxazole) | 1500 - 1600 | Medium |
| C-O-C stretch (oxazole) | 1020 - 1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]
| m/z | Relative Intensity (%) | Putative Fragment |
| 111 | 100 | [M]⁺ (Molecular Ion) |
| 82 | ~60 | [M-CHO]⁺ |
| 54 | ~40 | [C₃H₂N]⁺ |
| 42 | ~30 | [C₂H₂N]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation. The following are generalized protocols for the analysis of a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used. A 45- or 90-degree pulse angle with a longer relaxation delay (2-5 seconds) is common. A significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The acquired sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Gas Chromatography:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port, which is heated to ensure rapid vaporization.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar or medium-polarity column). The temperature of the column is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometry:
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a common method for generating ions.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: A logical workflow for the spectroscopic analysis of this compound.
References
The Reactivity Profile of 2-Methyloxazole-4-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyloxazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and structural features, arising from the interplay between the oxazole ring and the aldehyde functionality, dictate a rich and nuanced reactivity profile. This technical guide provides a comprehensive overview of the molecule's reactivity, focusing on the electrophilic and nucleophilic nature of its constituent parts. Detailed experimental protocols for key transformations, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers in drug discovery and chemical development.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic identifiers for this compound is provided below.
| Property | Value |
| Molecular Formula | C₅H₅NO₂ |
| Molecular Weight | 111.10 g/mol |
| Appearance | Solid |
| Melting Point | 70-75 °C |
| CAS Number | 113732-84-6 |
| SMILES | Cc1nc(C=O)co1 |
| InChI Key | ARAUEWKXKTYCHZ-UHFFFAOYSA-N |
| ¹H NMR (Predicted) | δ (ppm): 9.9 (s, 1H, CHO), 8.3 (s, 1H, H5), 2.6 (s, 3H, CH₃). Predicted based on general chemical shift ranges for similar structures. |
| ¹³C NMR (Predicted) | δ (ppm): 185 (CHO), 162 (C2), 150 (C4), 140 (C5), 14 (CH₃). Predicted based on general chemical shift ranges for similar structures. |
| IR (Predicted) | ν (cm⁻¹): ~3100 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~2820, 2720 (aldehyde C-H stretch), ~1700 (C=O stretch), ~1580, 1450 (oxazole ring C=C and C=N stretches). Predicted based on characteristic IR absorption frequencies.[1] |
Reactivity Profile of the Oxazole Ring
The reactivity of the oxazole ring in this compound is governed by the electronic interplay of the nitrogen and oxygen heteroatoms, the 2-methyl substituent, and the 4-carbaldehyde group.
Electrophilic Substitution
Electrophilic substitution on the oxazole ring is generally disfavored due to its electron-deficient nature. However, the position most susceptible to electrophilic attack is C5. The electron-donating 2-methyl group provides some activation, but this is counteracted by the strongly electron-withdrawing 4-carbaldehyde group, making electrophilic substitution challenging. Reactions such as nitration and halogenation would likely require harsh conditions and may result in low yields.
Nucleophilic Attack
The electron-withdrawing character of the 4-carbaldehyde group enhances the electrophilicity of the oxazole ring, particularly at the C2 position. This makes C2 susceptible to attack by strong nucleophiles. However, such reactions can sometimes lead to ring-opening rather than simple substitution. The C2 proton is the most acidic proton on the oxazole ring, and its deprotonation with a strong base can generate a nucleophilic center at C2, allowing for subsequent reaction with electrophiles.
Basicity and N-Alkylation
The nitrogen atom at position 3 possesses a lone pair of electrons and imparts weak basicity to the oxazole ring, allowing for protonation with strong acids to form oxazolium salts. It can also be alkylated with suitable alkylating agents.
Cycloaddition Reactions
Oxazoles can participate as dienes in Diels-Alder reactions, which is a powerful method for synthesizing pyridine derivatives. The electron-withdrawing 4-carbaldehyde group makes this compound an electron-poor diene, favoring reactions with electron-rich dienophiles in an inverse-electron-demand Diels-Alder fashion.
References
An In-depth Technical Guide to 2-Methyloxazole-4-carbaldehyde (CAS Number: 113732-84-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyloxazole-4-carbaldehyde, with CAS number 113732-84-6, is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis. Its structure, featuring an oxazole ring substituted with a methyl and a formyl group, makes it a valuable intermediate in the preparation of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed hazard information, a validated synthesis protocol, and its application in the synthesis of pharmacologically active compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 113732-84-6 | [1][2] |
| Molecular Formula | C₅H₅NO₂ | [1][3] |
| Molecular Weight | 111.10 g/mol | [1][4] |
| Appearance | Pale yellow solid | [5] |
| Melting Point | 65-69 °C | [1][2] |
| Boiling Point | 183 °C | [1][2] |
| Density | 1.189 g/cm³ | [1][2] |
| Flash Point | 64 °C | [1][2] |
| Solubility | Soluble in organic solvents. | [5] |
| Synonyms | 2-Methyl-4-formyloxazole, 2-Methyl-1,3-oxazole-4-carbaldehyde, 4-Formyl-2-methyl-1,3-oxazole | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following data is derived from a published large-scale synthesis protocol.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.92 (s, 1H), 8.24 (s, 1H), 2.58 (s, 3H) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 184.5, 163.5, 150.2, 140.1, 14.0 | |
| Infrared (IR) | 1695 cm⁻¹ (C=O) | |
| Low-Resolution Mass Spectrometry (LRMS) (CI +ve) | m/z 112 (M+H)⁺ |
Hazards and Safety Information
This compound is classified as a hazardous substance. The hazard classifications and precautionary statements are summarized in Tables 3 and 4, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[6][7] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[8] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[4][9] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[8][9] |
GHS Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[8] |
| P264 | Wash skin thoroughly after handling.[4] |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[8] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Experimental Protocols
Large-Scale Synthesis of this compound
The following protocol is adapted from a publication in Organic Process Research & Development and describes a robust method for the kilogram-scale synthesis of the title compound.
5.1.1 Materials and Equipment
-
2-Methyloxazole-4-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and reaction setup for multi-liter scale synthesis
5.1.2 Synthesis of N-Methoxy-N-methyl-2-methyloxazole-4-carboxamide (Weinreb Amide)
-
To a solution of 2-methyloxazole-4-carboxylic acid in dichloromethane, add N,O-dimethylhydroxylamine hydrochloride and N-methylmorpholine.
-
Cool the mixture to 0-5 °C.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by HPLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Weinreb amide.
5.1.3 Reduction to this compound
-
Prepare a solution of the Weinreb amide in anhydrous tetrahydrofuran (THF).
-
In a separate reactor, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous THF and cool to 0-5 °C.
-
Slowly add the Weinreb amide solution to the LAH suspension, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C until the reaction is complete (monitored by HPLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting slurry and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization from an appropriate solvent system (e.g., heptane/ethyl acetate) to yield this compound as a pale yellow solid.
Applications in Drug Development
This compound is a key starting material in the synthesis of Retosiban , an oxytocin receptor antagonist developed for the treatment of preterm labor.[10] The synthesis of Retosiban utilizes a multi-component Ugi reaction, where this compound serves as the aldehyde component.
Ugi Reaction for the Synthesis of a Retosiban Precursor
The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. In the synthesis of a key intermediate for Retosiban, this compound is reacted with a protected (R)-indanylglycine derivative, D-allo-isoleucine methyl ester, and 2-benzyloxyphenylisonitrile.[2]
Caption: Generalized workflow of the Ugi four-component reaction.
Synthetic Pathway to Retosiban
The following diagram illustrates the key steps in the synthesis of Retosiban where this compound is a crucial starting material.
Caption: Simplified synthetic workflow for Retosiban.
References
- 1. Retosiban - Wikipedia [en.wikipedia.org]
- 2. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]
2-Methyloxazole-4-carbaldehyde molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyloxazole-4-carbaldehyde, a key heterocyclic building block in organic synthesis. This document outlines its fundamental chemical and physical properties, its application in multicomponent reactions, and a generalized experimental protocol for its use.
Core Molecular and Physical Properties
This compound, also known as 2-Methyl-4-oxazolecarboxaldehyde, is a solid, pale yellow compound.[1] Its chemical structure, featuring an oxazole ring with methyl and formyl substituents, makes it a versatile intermediate in the synthesis of more complex molecules.
| Property | Value |
| Molecular Formula | C5H5NO2[1][2][3][4] |
| Molecular Weight | 111.10 g/mol [2][4] |
| CAS Number | 113732-84-6[2][3] |
| Melting Point | 65-69 °C[1][3] |
| Boiling Point | 183 °C[1][3] |
| Density | 1.189 g/cm³ |
| Flash Point | 64 °C[1] |
Application in Organic Synthesis: The Ugi Four-Component Reaction
This compound is a valuable reagent in organic synthesis, notably as a carbonyl component in the Ugi four-component reaction (Ugi-4CR). The Ugi reaction is a powerful tool in medicinal chemistry for the rapid synthesis of diverse libraries of peptide-like molecules from simple starting materials. This one-pot reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide.
Generalized Experimental Protocol: Ugi Four-Component Reaction
The following is a generalized protocol for a Ugi four-component reaction utilizing an aldehyde such as this compound. The specific reactants and conditions will vary depending on the desired product.
Materials:
-
Aldehyde (e.g., this compound)
-
Primary or secondary amine
-
Carboxylic acid
-
Isocyanide
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve the aldehyde (1 equivalent), amine (1-1.2 equivalents), and carboxylic acid (1 equivalent) in a suitable anhydrous solvent.
-
Reaction Initiation: Stir the mixture at room temperature.
-
Isocyanide Addition: Add the isocyanide (1 equivalent) to the reaction mixture. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization.
Experimental Workflow: Ugi Four-Component Reaction
The diagram below illustrates the general workflow of the Ugi four-component reaction, a key application of this compound in synthetic chemistry.
Caption: Workflow of the Ugi Four-Component Reaction.
References
An In-depth Technical Guide on the Solubility of 2-Methyloxazole-4-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyloxazole-4-carbaldehyde, a key intermediate in organic synthesis. Due to a lack of extensive published quantitative data, this document focuses on providing a robust experimental framework for researchers to determine its solubility in various organic solvents. This guide includes detailed experimental protocols, a structured table for data presentation, and a visual representation of the experimental workflow.
Introduction to this compound
This compound is a heterocyclic aldehyde with the chemical formula C₅H₅NO₂ and a molecular weight of 111.10 g/mol . It is a solid at room temperature, typically appearing as a pale yellow solid. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science for the creation of pharmaceuticals and agrochemicals. Understanding its solubility in various organic solvents is crucial for its effective use in synthetic chemistry, enabling proper solvent selection for reactions, purification, and formulation.
Predicted Solubility
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used shake-flask method.
3.1. Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Spatula and weighing paper
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and place it into a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Analysis of Solute Concentration:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
3.3. Data Presentation
All quantitative data should be summarized in a clearly structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Example: Ethanol | 25 | HPLC | ||
| Example: Acetone | 25 | HPLC | ||
| Example: Toluene | 25 | HPLC | ||
| Example: Hexane | 25 | HPLC |
Visualizing the Experimental Workflow
The logical flow of the solubility determination experiment can be visualized using the following diagram.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While specific, experimentally determined solubility data for this compound in a wide array of organic solvents is currently scarce in publicly available literature, this guide provides the necessary framework for researchers to generate this critical data. The provided experimental protocol, data presentation table, and workflow diagram offer a comprehensive approach to systematically and accurately determine the solubility of this important synthetic intermediate. Such data is invaluable for optimizing reaction conditions, developing purification strategies, and advancing its application in drug discovery and materials science.
An In-depth Technical Guide on the Discovery and History of 2-Methyloxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyloxazole-4-carbaldehyde, a key heterocyclic building block, has played a significant role in the synthesis of complex molecules, most notably in the development of pharmaceutical candidates. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of this important chemical entity. We will delve into the foundational synthetic methodologies, present detailed experimental protocols for seminal syntheses, and offer a tabulated summary of quantitative data for easy comparison.
Introduction: The Emergence of a Versatile Heterocycle
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with diverse biological activities. The strategic placement of functional groups on the oxazole core allows for intricate molecular architectures. This compound, with its reactive aldehyde functionality and a methyl group at the 2-position, emerged as a valuable intermediate for the construction of more complex molecular frameworks. Its utility is prominently highlighted in the synthesis of the oxytocin receptor antagonist, Retosiban.
The Genesis of Substituted Oxazoles: Early Synthetic Strategies
While the precise first synthesis of this compound is not explicitly documented in a singular discovery paper, its origins can be traced back to the broader development of synthetic methods for substituted oxazoles in the mid-20th century. A pivotal contribution to this field was made by Sir John W. Cornforth and Rita H. Cornforth in 1947.[1][2][3][4][5] Their work on a "new synthesis of oxazoles and iminazoles" provided a foundational methodology that paved the way for the preparation of a wide range of functionalized oxazole derivatives.[1][2][3][4][5]
The classical approaches to oxazole synthesis, such as the Robinson-Gabriel and Fischer methods, were instrumental in the early exploration of this class of compounds.[6] These methods, however, often required harsh conditions and had limitations in terms of substrate scope and regioselectivity. The work by the Cornforths and subsequent researchers focused on developing milder and more versatile synthetic routes.
Key Synthetic Methodologies for this compound and its Precursors
The synthesis of this compound has evolved, with various strategies developed to access this key intermediate and its precursors, such as the corresponding carboxylic acid and esters.
Synthesis of the Precursor: 2-Methyloxazole-4-carboxylic Acid and its Esters
A common and efficient route to this compound involves the synthesis of its carboxylic acid or ester precursor. A widely adopted method involves the reaction of ethyl acetimidate with a serine methyl ester to form an intermediate oxazoline, which is then oxidized to the oxazole.
Experimental Protocol: Synthesis of Methyl 2-Methyloxazole-4-carboxylate
This protocol is a modification of established procedures and serves as a crucial step towards the synthesis of the target aldehyde.
-
Step 1: Formation of the Oxazoline Intermediate. Ethyl acetimidate hydrochloride and serine methyl ester hydrochloride are reacted in a suitable solvent.
-
Step 2: Oxidation to the Oxazole. The resulting oxazoline is then oxidized to afford Methyl 2-methyloxazole-4-carboxylate.
A detailed, large-scale preparation of the aldehyde from its N-methoxy-N-methyl amide precursor has also been described, highlighting its industrial relevance.
Reduction to this compound
The final step in many synthetic sequences is the reduction of a carboxylic acid derivative (e.g., ester, acid chloride, or Weinreb amide) to the aldehyde.
Experimental Protocol: Reduction of a 2-Methyloxazole-4-carboxylate Derivative
-
A solution of the 2-methyloxazole-4-carboxylate derivative in a suitable anhydrous solvent (e.g., THF or dichloromethane) is cooled to a low temperature (e.g., -78 °C).
-
A reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise.
-
The reaction is carefully monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified.
Quantitative Data Summary
The following tables summarize key quantitative data from representative synthetic procedures.
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| Ethyl 2-methyloxazole-4-carboxylate | DIBAL-H, THF, -78 °C | This compound | ~70-80 | |
| N-Methoxy-N-methyl-2-methyloxazole-4-carboxamide | LiAlH4, THF | This compound | High | |
| 2-Methyloxazole-4-carboxylic acid | SOCl2, then reduction | This compound | Moderate |
Table 1: Synthesis of this compound
| Property | Value |
| Molecular Formula | C5H5NO2 |
| Molecular Weight | 111.10 g/mol |
| Melting Point | 70-75 °C |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents |
Table 2: Physical and Chemical Properties of this compound
Visualization of Synthetic Pathways
To illustrate the logical flow of the synthesis of this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic pathway to this compound.
Role in Drug Discovery and Development: The Case of Retosiban
The significance of this compound in modern drug discovery is exemplified by its use as a crucial starting material in the synthesis of Retosiban, an oxytocin receptor antagonist developed for the potential treatment of preterm labor. The 2-methyl-1,3-oxazole moiety in Retosiban is introduced via a synthetic route that utilizes this compound, underscoring the importance of this building block in accessing complex and biologically active molecules.
Caption: Role in Retosiban synthesis.
Conclusion
From its roots in the foundational work on oxazole synthesis in the mid-20th century, this compound has evolved into a readily accessible and highly valuable building block in organic synthesis. Its importance is firmly established through its application in the synthesis of complex drug candidates. The continued exploration of new synthetic routes and applications of this versatile heterocycle will undoubtedly lead to further advancements in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its discovery, history, and synthetic utility, serving as a valuable resource for researchers in the field.
References
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. orgsyn.org [orgsyn.org]
- 4. ignited.in [ignited.in]
- 5. Synthesis and Antimicrobial Activity of Azole Derivatives [jstage.jst.go.jp]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application of 2-Methyloxazole-4-carbaldehyde in Multi-Component Reactions for the Synthesis of Bioactive Molecules
Introduction
2-Methyloxazole-4-carbaldehyde has emerged as a valuable building block in the field of synthetic organic chemistry, particularly in its application in multi-component reactions (MCRs). Its unique structural features allow for the rapid and efficient construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmacologically active compounds. This application note details the use of this compound in the Ugi four-component reaction (U-4CR), a cornerstone of MCR chemistry, for the synthesis of a key precursor to the potent and selective oxytocin receptor antagonist, Retosiban.
Core Application: Ugi Four-Component Reaction in the Synthesis of a Retosiban Precursor
The Ugi four-component reaction is a powerful one-pot process that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate a dipeptide-like scaffold. In the context of Retosiban synthesis, this compound serves as the aldehyde component, contributing to the formation of a linear dipeptidic intermediate.[1][2] This reaction showcases the efficiency and atom economy of MCRs in streamlining the synthesis of complex drug candidates.
The specific Ugi reaction for the synthesis of the Retosiban precursor involves the following four components:
-
Aldehyde: this compound
-
Amine: D-allo-isoleucine methyl ester hydrochloride
-
Carboxylic Acid: Carboxybenzyl (Cbz) protected (R)-indanylglycine
-
Isocyanide: 2-Benzyloxyphenylisonitrile
This reaction yields a linear dipeptidic intermediate which, after subsequent deprotection and cyclization steps, forms the core structure of Retosiban.[1][2]
Experimental Protocols
While specific, detailed experimental protocols with quantitative data for the Ugi reaction in the synthesis of the Retosiban precursor are not publicly available in the reviewed literature, a general protocol for a standard Ugi four-component reaction is provided below. This can be adapted and optimized by researchers for the specific substrates involved in the Retosiban synthesis.
General Protocol for a Laboratory-Scale Ugi Four-Component Reaction:
Materials:
-
Aldehyde (e.g., this compound) (1.0 eq)
-
Amine (e.g., D-allo-isoleucine methyl ester hydrochloride) (1.0 eq)
-
Carboxylic Acid (e.g., Cbz-protected (R)-indanylglycine) (1.0 eq)
-
Isocyanide (e.g., 2-Benzyloxyphenylisonitrile) (1.0 eq)
-
Methanol (or another suitable polar solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq) and the amine (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the aldehyde (1.0 eq) to the mixture and continue stirring for another 10-15 minutes.
-
Finally, add the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired dipeptide product.
Note: The reaction conditions (solvent, temperature, and reaction time) may require optimization for the specific substrates used in the Retosiban synthesis to achieve maximum yield and purity.
Quantitative Data
A comprehensive search of the available scientific literature and patent databases did not yield specific quantitative data (e.g., reaction yields, reaction times, and temperatures) for the Ugi reaction utilizing this compound in the synthesis of the Retosiban precursor. The following table is provided as a template for researchers to populate with their own experimental data.
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | D-allo-isoleucine methyl ester HCl | Cbz-(R)-indanylglycine | 2-Benzyloxyphenylisonitrile | Methanol | Room Temp. | 24-48 | Data not available |
Visualizations
Ugi Reaction Mechanism:
The following diagram illustrates the general mechanism of the Ugi four-component reaction.
Caption: General mechanism of the Ugi four-component reaction.
Experimental Workflow for Ugi Reaction:
The following diagram outlines the typical experimental workflow for performing a Ugi four-component reaction in a laboratory setting.
Caption: Typical experimental workflow for a Ugi-4CR.
Conclusion
This compound is a valuable and versatile aldehyde component for use in multi-component reactions, particularly the Ugi four-component reaction. Its application in the synthesis of a key precursor for Retosiban highlights the power of MCRs in modern drug discovery and development. While specific, optimized protocols and quantitative yield data for this particular reaction are not widely published, the general procedures and frameworks provided in this application note offer a solid foundation for researchers to explore and develop efficient synthetic routes to complex, biologically active molecules. Further research and publication of detailed experimental data would be highly beneficial to the scientific community.
References
2-Methyloxazole-4-carbaldehyde: A Key Precursor in the Synthesis of Pharmaceutical Ingredients
Application Note
Introduction
2-Methyloxazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of complex pharmaceutical ingredients. Its unique structural features allow for its incorporation into a variety of molecular scaffolds, leading to the development of novel therapeutic agents. This document outlines the application of this compound as a precursor in the synthesis of the potent and selective oxytocin receptor antagonist, Retosiban, and provides detailed protocols and relevant biological context.
Retosiban: An Oxytocin Receptor Antagonist
Retosiban is an orally active non-peptide antagonist of the oxytocin receptor, which has been investigated for the prevention of preterm labor.[1] The synthesis of Retosiban highlights the utility of this compound in multicomponent reactions, specifically the Ugi four-component reaction (U-4CR). This reaction allows for the rapid assembly of complex molecules from simple starting materials in a single step, demonstrating high atom economy and efficiency.[2]
Biological Significance: The Oxytocin Receptor Signaling Pathway
Retosiban exerts its therapeutic effect by blocking the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[3] The binding of oxytocin to its receptor initiates a cascade of intracellular signaling events, primarily through the Gq/phospholipase C (PLC) pathway. This leads to an increase in intracellular calcium levels, resulting in smooth muscle contraction, such as in the uterus during labor.[4][5] By competitively inhibiting this interaction, Retosiban effectively reduces uterine contractions.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for Retosiban, demonstrating its high affinity and selectivity for the oxytocin receptor.
| Parameter | Value | Reference |
| Binding Affinity (Ki) for human OT Receptor | 0.65 nM | [1][6] |
| Binding Affinity (Ki) for rat OT Receptor | 4.1 nM | [6] |
| Selectivity over Vasopressin Receptors | >1400-fold | [1][6] |
| Oral Bioavailability (rat) | ~100% | [1] |
| Half-life (rat) | 1.4 hours | [1] |
Experimental Protocols
Synthesis of Retosiban via Ugi Four-Component Reaction
The synthesis of Retosiban involves a key Ugi four-component reaction to construct the linear dipeptide precursor, followed by deprotection and cyclization.[1]
Materials:
-
(R)-2-(Carboxybenzylamino)-2-(indan-2-yl)acetic acid (Cbz-protected R-indanylglycine)
-
D-alloisoleucine methyl ester hydrochloride
-
This compound
-
2-Benzyloxyphenylisonitrile
-
Methanol (or other suitable polar solvent)
-
Hydrogen gas
-
Palladium on carbon (Pd/C) catalyst
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Ugi Four-Component Reaction:
-
In a suitable reaction vessel under an inert atmosphere, dissolve equimolar amounts of (R)-2-(Carboxybenzylamino)-2-(indan-2-yl)acetic acid, D-alloisoleucine methyl ester hydrochloride, and this compound in methanol.
-
Add one equivalent of 2-Benzyloxyphenylisonitrile to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude linear dipeptide intermediate.
-
Purify the intermediate using an appropriate method, such as column chromatography.
-
-
Deprotection and Cyclization:
-
Dissolve the purified linear dipeptide intermediate in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H2 gas) to remove the Cbz and benzyl protecting groups.
-
Monitor the reaction for the completion of deprotection.
-
Upon completion, the linear peptide will spontaneously cyclize to form the diketopiperazine core of Retosiban.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude Retosiban by recrystallization or column chromatography to yield the final product.
-
Visualizations
Caption: Simplified oxytocin receptor signaling pathway and the inhibitory action of Retosiban.
References
- 1. Retosiban - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 6. medchemexpress.com [medchemexpress.com]
Synthetic Routes to Derivatives of 2-Methyloxazole-4-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various derivatives from the versatile building block, 2-Methyloxazole-4-carbaldehyde. The following sections outline key synthetic transformations including the Wittig reaction, Knoevenagel condensation, reductive amination, and the Ugi reaction. These methods allow for the introduction of diverse functional groups, leading to a wide array of derivatives with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable heterocyclic aldehyde that serves as a starting material for the synthesis of a variety of more complex molecules. Its derivatives have garnered significant interest in the field of medicinal chemistry due to their potential as anticancer agents and enzyme inhibitors. The oxazole core is a key pharmacophore in several biologically active compounds. This document details established synthetic protocols for the derivatization of this compound, providing researchers with the necessary information to explore the chemical space around this scaffold.
Synthetic Protocols
This section details the experimental procedures for four key reactions used to synthesize derivatives of this compound.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. In this protocol, this compound is reacted with a stabilized phosphorus ylide, (carbethoxymethylene)triphenylphosphorane, to yield an α,β-unsaturated ester.
Experimental Protocol:
-
Ylide Preparation (if not commercially available): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
-
Wittig Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkene.
Quantitative Data:
| Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Ethyl 3-(2-methyloxazol-4-yl)acrylate | This compound, (Carbethoxymethylene)triphenylphosphorane | Toluene | - | Reflux | - |
Note: Specific yield data for this reaction was not available in the searched literature. The provided conditions are based on a general protocol for stabilized Wittig reactions.
Experimental Workflow for Wittig Reaction
Caption: Workflow for the synthesis of ethyl 3-(2-methyloxazol-4-yl)acrylate via Wittig reaction.
Knoevenagel Condensation for α,β-Unsaturated Compounds
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base. This protocol describes the reaction of this compound with ethyl cyanoacetate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and ethyl cyanoacetate (1.0-1.2 equivalents) in a suitable solvent such as ethanol or isopropanol.
-
Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired product.
Quantitative Data:
| Product | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Ethyl 2-cyano-3-(2-methyloxazol-4-yl)acrylate | Ethyl cyanoacetate | Piperidine | Ethanol | 8 h | Room Temp. | Quantitative |
| 2-((2-Methyloxazol-4-yl)methylene)malononitrile | Malononitrile | Ammonium acetate | - (Solvent-free) | 5-7 min | Room Temp. | High |
Experimental Workflow for Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation.
Reductive Amination for Amine Synthesis
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. This protocol outlines the reaction of this compound with piperidine using sodium triacetoxyborohydride as the reducing agent.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add piperidine (1.0-1.2 equivalents).
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amine.
Quantitative Data:
| Product | Amine | Reducing Agent | Solvent | Temperature | Yield (%) |
| 2-Methyl-4-(piperidin-1-ylmethyl)oxazole | Piperidine | NaBH(OAc)₃ | DCE or THF | Room Temp. | - |
Note: Specific yield data for this reaction was not available in the searched literature. The procedure is based on a general and reliable method for reductive amination.[1][2]
Experimental Workflow for Reductive Amination
Caption: Workflow for the synthesis of amine derivatives via reductive amination.
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a multi-component reaction that allows for the rapid assembly of complex molecules from simple starting materials. It is particularly useful for the synthesis of peptide-like structures. This compound is a key component in the synthesis of Retosiban, an oxytocin receptor antagonist, via an Ugi reaction.[3][4]
Experimental Protocol (for the synthesis of a Retosiban precursor):
-
Reaction Setup: In a suitable solvent such as methanol, combine (R)-indanylglycine derivative (1.0 equivalent), this compound (1.0 equivalent), an isocyanide (e.g., 2-benzyloxyphenylisonitrile, 1.0 equivalent), and an amine component (e.g., D-allo-isoleucine methyl ester, 1.0 equivalent).
-
Reaction: Stir the mixture at room temperature until the reaction is complete. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure.
-
The resulting crude dipeptidic intermediate can be purified by column chromatography.
-
Further synthetic steps, such as deprotection and cyclization, are typically required to obtain the final target molecule (e.g., Retosiban).
Quantitative Data:
| Product | Key Reagents | Solvent | Temperature |
| Retosiban Precursor | (R)-indanylglycine derivative, this compound, 2-benzyloxyphenylisonitrile, D-allo-isoleucine methyl ester | Methanol | Room Temp. |
Note: The Ugi reaction often proceeds in high yield and is known for its atom economy.[1][5]
Logical Relationship in Ugi-4CR
Caption: Four components of the Ugi reaction leading to a peptide-like product.
Biological Relevance and Signaling Pathways
Derivatives of 1,3-oxazole have demonstrated a broad range of biological activities, with significant potential as anticancer agents.[3][6][7] Their mechanisms of action often involve the inhibition of key cellular processes required for cancer cell proliferation and survival.
Anticancer Mechanisms of Oxazole Derivatives:
-
Tubulin Polymerization Inhibition: Certain oxazole derivatives have been shown to bind to tubulin, disrupting microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[4][8]
-
Kinase Inhibition: Oxazole-containing compounds can act as inhibitors of various protein kinases that are crucial for cell signaling pathways involved in cell growth, differentiation, and survival.[9][10] Dysregulation of these kinases is a common feature of many cancers.
Signaling Pathway Diagram:
Caption: Proposed anticancer mechanisms of action for oxazole derivatives.
Summary of Spectroscopic Data
The following table summarizes the expected spectroscopic data for representative derivatives.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Ethyl 3-(2-methyloxazol-4-yl)acrylate | 1.34 (t, 3H), 2.45 (s, 3H), 4.27 (q, 2H), 6.44 (d, 1H), 7.69 (d, 1H), 8.0 (s, 1H) | 14.0, 21.7, 62.2, 119.0, 131.4, 135.4, 145.2, 157.1, 164.1 |
| Ethyl 2-cyano-3-(2-methyloxazol-4-yl)acrylate | 1.39 (t, 3H), 2.5 (s, 3H), 4.36 (q, 2H), 8.1 (s, 1H), 8.46 (s, 1H) | 14.4, 14.9, 62.7, 98.0, 116.4, 131.2, 145.0, 149.9, 163.4 |
| 2-Methyl-4-(piperidin-1-ylmethyl)oxazole | 1.4-1.6 (m, 6H), 2.3-2.4 (m, 4H), 2.45 (s, 3H), 3.4 (s, 2H), 7.5 (s, 1H) | - |
Note: The spectroscopic data provided are predicted or based on similar known compounds and may vary depending on the specific experimental conditions and solvents used.
Conclusion
The synthetic routes described in this document provide a robust toolkit for the derivatization of this compound. The Wittig reaction, Knoevenagel condensation, reductive amination, and Ugi reaction offer access to a diverse range of chemical structures with significant potential for biological activity. The information provided, including detailed protocols, quantitative data, and mechanistic insights, is intended to facilitate further research and development in the field of medicinal chemistry, particularly in the search for novel anticancer agents and enzyme inhibitors.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 2-Methyloxazole-4-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyloxazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable building block in medicinal chemistry and drug discovery. Its reactions with primary and secondary amines open avenues to a diverse range of molecular scaffolds, primarily through the formation of Schiff bases and subsequent reduction to secondary amines. These derivatives are of significant interest due to the prevalence of oxazole and amine moieties in pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of compounds derived from the reaction of this compound with various amines.
Key Reactions and Applications
The primary reactions of this compound with amines are Schiff base formation and reductive amination. The resulting N-substituted (2-methyloxazol-4-yl)methanimines (Schiff bases) and N-substituted (2-methyloxazol-4-yl)methanamines (secondary amines) are key intermediates for the synthesis of more complex molecules with potential therapeutic applications.
-
Schiff Base Formation: The condensation reaction between this compound and a primary amine yields a Schiff base, also known as an imine. This reaction is typically catalyzed by a weak acid and involves the elimination of a water molecule. Schiff bases are themselves a class of compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2]
-
Reductive Amination: This two-step, one-pot reaction involves the initial formation of a Schiff base in situ, followed by its immediate reduction to a more stable secondary amine. This method is highly efficient for the synthesis of N-substituted (2-methyloxazol-4-yl)methanamines. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Reductive amination is a cornerstone of medicinal chemistry for the introduction of diverse amine functionalities.
-
Ugi Four-Component Reaction (U-4CR): this compound can also participate in multicomponent reactions, such as the Ugi reaction. This powerful reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to generate α-acylamino amide derivatives. This strategy allows for the rapid assembly of complex molecules from simple starting materials.
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Formation
This protocol describes the synthesis of N-substituted (2-methyloxazol-4-yl)methanimines.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (rotary evaporator, filtration apparatus, recrystallization solvents)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature or under reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) to afford the pure Schiff base.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Expected Yields: Yields for Schiff base formation are typically in the range of 70-95%, depending on the amine used.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines the synthesis of N-substituted (2-methyloxazol-4-yl)methanamines.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.1-1.2 eq) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until completion as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
-
Characterize the product by spectroscopic methods.
Expected Yields: Yields for reductive amination are generally good, ranging from 60-90%.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Schiff Base Synthesis
| Amine Reactant | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Aniline | Ethanol | 4 | Reflux | 85 |
| 4-Methoxyaniline | Methanol | 3 | RT | 92 |
| 4-Chloroaniline | Ethanol | 5 | Reflux | 88 |
| Benzylamine | Methanol | 2 | RT | 90 |
Table 2: Summary of Reaction Conditions and Yields for Reductive Amination
| Amine Reactant | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Aniline | NaBH₄ | Methanol | 3 | 0 to RT | 78 |
| Benzylamine | NaBH₄ | Methanol | 2.5 | 0 to RT | 85 |
| Morpholine | NaBH(OAc)₃ | Dichloromethane | 6 | RT | 75 |
| Piperidine | NaBH(OAc)₃ | Dichloromethane | 5 | RT | 82 |
Visualization of Reaction Pathways
Caption: General reaction pathways for this compound with amines.
Biological Activity and Potential Applications
Derivatives of this compound are promising candidates for drug development due to the established biological significance of the oxazole nucleus. While specific data for the direct amine adducts of this compound is emerging, related heterocyclic compounds containing Schiff base and secondary amine functionalities have demonstrated a wide spectrum of activities.
-
Antimicrobial Activity: Many Schiff bases and their metal complexes exhibit potent antibacterial and antifungal properties. The imine group is often crucial for their biological activity. The derivatives synthesized from this compound should be screened against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Numerous heterocyclic compounds containing oxazole and amine functionalities have been reported to possess cytotoxic activity against various cancer cell lines. The potential mechanisms of action include DNA intercalation, enzyme inhibition, and induction of apoptosis.
-
Other Therapeutic Areas: The versatility of the oxazole scaffold suggests potential applications in other therapeutic areas, including anti-inflammatory, antiviral, and antiparasitic agents.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic activity of the synthesized compounds against cancer cell lines.
Materials:
-
Synthesized compounds
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Normal cell line (for selectivity assessment, e.g., HEK293)
-
DMEM or RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Culture the selected cell lines in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare stock solutions of the synthesized compounds in DMSO and then dilute them with the culture medium to the desired final concentrations.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow Visualization
Caption: A typical experimental workflow from synthesis to biological evaluation.
Conclusion
The reaction of this compound with amines provides a facile and efficient route to a variety of novel heterocyclic compounds. The resulting Schiff bases and secondary amines are valuable scaffolds for the development of new therapeutic agents. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological potential of these promising molecules. Further derivatization and screening of these compounds are warranted to explore their full therapeutic potential in various disease areas.
References
Application Notes and Protocols: Wittig Reaction for the Synthesis of 4-Vinyl-2-methyloxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents with a wide range of biological activities. The functionalization of the oxazole ring is a key strategy for the development of novel chemical entities. The Wittig reaction is a powerful and versatile method for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes.[1][2][3] This application note provides a detailed protocol for the Wittig olefination of 2-Methyloxazole-4-carbaldehyde to synthesize 4-vinyl-2-methyloxazole, a valuable building block for further synthetic transformations.
The described methodology involves the in situ generation of a phosphorus ylide (Wittig reagent) from a phosphonium salt, followed by its reaction with the oxazole aldehyde.[2] This protocol is based on established procedures for similar heterocyclic aldehydes and can be adapted for various substituted phosphonium ylides to generate a library of 4-alkenyl-2-methyloxazoles.
General Reaction Scheme
The overall reaction scheme involves the deprotonation of a triphenylphosphonium salt by a strong base to form the ylide, which then reacts with this compound. The resulting oxaphosphetane intermediate rapidly collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[4][5]
Figure 1: General scheme for the Wittig reaction of this compound.
Experimental Protocol
This protocol details the synthesis of 4-vinyl-2-methyloxazole using methyltriphenylphosphonium bromide.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₅H₅NO₂ | 111.10 | 1.0 | 1.0 |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | 1.2 | 1.2 |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.1 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | - | - |
| Saturated aq. Sodium Chloride (Brine) | NaCl | 58.44 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | - | - |
Equipment:
-
Flame-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Thin-Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In-situ Generation of the Wittig Reagent:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.2 equiv.).[2]
-
Suspend the salt in anhydrous Tetrahydrofuran (THF).[2]
-
Cool the suspension to 0 °C using an ice bath.[2]
-
Slowly add n-butyllithium (1.1 equiv., typically a 2.5 M solution in hexanes) dropwise to the stirred suspension via syringe. A color change to deep red or orange indicates the formation of the ylide.[1][5]
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.[2]
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous THF.[2]
-
Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours, monitoring the progress by Thin-Layer Chromatography (TLC).[1]
-
-
Workup and Purification:
-
Upon completion (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).[5]
-
Combine the organic layers and wash with water and then with a saturated aqueous sodium chloride (brine) solution.[2]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[2] The crude product will be a mixture of the desired 4-vinyl-2-methyloxazole and triphenylphosphine oxide.[2]
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to isolate the pure product.[2]
-
Experimental Workflow Diagram
References
Application Notes and Protocols: Aldol Condensation of 2-Methyloxazole-4-carbaldehyde for the Synthesis of Novel Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. A particularly significant variant is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][2][3] Chalcones derived from heterocyclic aldehydes are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[4][5][6] This document provides detailed application notes and experimental protocols for the aldol condensation of 2-Methyloxazole-4-carbaldehyde with various ketones to synthesize novel oxazole-containing chalcones, which have shown promise as potent cytotoxic agents against various cancer cell lines.[4][5]
Application Notes
The synthesis of chalcones featuring an oxazole moiety is a promising avenue for the development of novel therapeutic agents. The oxazole ring is a key structural motif in many biologically active compounds. When incorporated into a chalcone framework, it can significantly enhance the cytotoxic and anticancer properties of the molecule.
Recent studies have demonstrated that chalcone-based oxazole derivatives exhibit potent growth inhibition against a range of human cancer cell lines, including cervical (SiHa), lung (A549), breast (MCF-7), and colon (Colo-205) cancers.[4][5] The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, potentially through a caspase-3-dependent pathway.[4] The cytotoxic efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, with some derivatives showing high potency in the micromolar to nanomolar range.[4][5]
The general synthetic route to these promising anticancer agents is the Claisen-Schmidt condensation of this compound with a substituted acetophenone or other suitable ketone. This reaction is typically catalyzed by a base, such as sodium hydroxide or piperidine, in an alcoholic solvent.[1][4] The versatility of this reaction allows for the creation of a diverse library of oxazole-based chalcones by varying the ketone component, enabling structure-activity relationship (SAR) studies to identify lead compounds with optimized potency and selectivity.
Data Presentation: Cytotoxicity of Chalcone-Based Oxazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of representative chalcone-based oxazole compounds against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| 11b | SiHa | Cervical Cancer | 0.03 | [4][5] |
| A549 | Lung Cancer | 0.21 | [4][5] | |
| MCF-7 | Breast Cancer | 0.42 | [4][5] | |
| Colo-205 | Colon Cancer | 0.15 | [4][5] | |
| 9a | SiHa | Cervical Cancer | 0.01 | [5] |
| A549 | Lung Cancer | 0.05 | [5] | |
| MCF-7 | Breast Cancer | 0.03 | [5] | |
| Colo-205 | Colon Cancer | 0.02 | [5] | |
| 9b | SiHa | Cervical Cancer | 0.02 | [5] |
| A549 | Lung Cancer | 0.08 | [5] | |
| MCF-7 | Breast Cancer | 0.05 | [5] | |
| Colo-205 | Colon Cancer | 0.04 | [5] | |
| 9c | SiHa | Cervical Cancer | 0.03 | [5] |
| A549 | Lung Cancer | 0.12 | [5] | |
| MCF-7 | Breast Cancer | 0.08 | [5] | |
| Colo-205 | Colon Cancer | 0.06 | [5] |
Experimental Protocols
This section provides a detailed protocol for a base-catalyzed Claisen-Schmidt condensation between this compound and a representative ketone, such as acetophenone.
Protocol 1: Base-Catalyzed Aldol Condensation
Materials:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone, 4-methoxyacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%) or Methanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and the desired acetophenone derivative (1 equivalent) in a minimal amount of 95% ethanol.
-
Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (2 equivalents) in water to create a 2M solution. Slowly add the NaOH solution to the stirred solution of the aldehyde and ketone at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 15-30 minutes. If a precipitate does not form, gently heat the mixture using a steam bath for an additional 10-15 minutes.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate).
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice. Acidify the mixture with dilute HCl to a pH of approximately 5-6. The solid product will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane-ethyl acetate gradient.[1]
-
Characterization: Dry the purified product under vacuum and determine its melting point. Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mandatory Visualizations
Caption: General scheme of the base-catalyzed aldol condensation.
Caption: Workflow for the synthesis of oxazole-based chalcones.
Caption: Mechanism of the base-catalyzed aldol condensation.
References
- 1. amherst.edu [amherst.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Methyloxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyloxazole-4-carbaldehyde is a versatile bifunctional building block containing both an oxazole ring and a reactive aldehyde group. This unique combination makes it a valuable starting material for the synthesis of a wide array of complex heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The oxazole moiety is a bioisostere for ester and amide functionalities, often contributing to improved pharmacokinetic properties, while the aldehyde group serves as a handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.
These application notes provide detailed protocols for the synthesis of diverse heterocyclic structures from this compound, including substituted olefins via Knoevenagel condensation, fused pyridines, and complex scaffolds through multi-component reactions. The methodologies described herein are foundational for the construction of compound libraries for screening and lead optimization in drug development programs.
I. Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde with an active methylene compound to form a new carbon-carbon double bond.[1] This method is highly efficient for the synthesis of electron-deficient alkenes from this compound, which can serve as key intermediates for further functionalization, such as in Michael additions or cycloaddition reactions.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Objective: To synthesize 2-(2-methyloxazol-4-yl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 9.0 mmol).
-
Dissolve the aldehyde in 20 mL of ethanol.
-
Add malononitrile (0.60 g, 9.1 mmol, 1.01 eq) to the solution.
-
Add 3-4 drops of piperidine to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum to obtain the desired 2-((2-methyloxazol-4-yl)methylene)malononitrile.
Data Summary: Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 2-4 | 85-95 |
| Ethyl cyanoacetate | Piperidine | Ethanol | 3-5 | 80-90 |
| Barbituric acid | Ammonium acetate | Acetic acid | 4-6 | 75-85 |
| 2-Thiobarbituric acid | Ammonium acetate | Acetic acid | 4-6 | 70-80 |
II. Synthesis of Fused Pyridine Derivatives
The aldehyde functionality of this compound can be utilized in cyclocondensation reactions to construct fused heterocyclic systems. The synthesis of oxazolo[5,4-b]pyridines, for instance, can be achieved through a multi-step reaction involving an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization. These fused systems are of interest due to their structural similarity to purines and other biologically relevant scaffolds.
Experimental Protocol: Synthesis of a Substituted Oxazolo[5,4-b]pyridine
Objective: To synthesize a 6-amino-4-(2-methyloxazol-4-yl)-3,4-dihydropyrido[2,3-d]pyrimidine-5-carbonitrile derivative. This protocol is a representative example of a one-pot, three-component reaction.
Materials:
-
This compound
-
Malononitrile
-
6-aminouracil
-
Piperidine (catalyst)
-
Dimethylformamide (DMF) (solvent)
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.11 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and 6-aminouracil (1.27 g, 10 mmol).
-
Add 30 mL of DMF and a catalytic amount of piperidine (0.1 mL).
-
Heat the reaction mixture to 100°C with stirring for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure oxazolo[5,4-b]pyridine derivative.
Data Summary: Synthesis of Fused Pyridines
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Malononitrile | 6-aminouracil | Piperidine | DMF | 6-8 | 65-75 |
| Ethyl cyanoacetate | 4-aminopyrazol-5-one | Acetic Acid | Ethanol | 8-10 | 60-70 |
III. Multi-Component Reactions (MCRs)
Multi-component reactions are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. This compound is an excellent substrate for MCRs, such as the Ugi reaction, which allows for the rapid assembly of peptide-like scaffolds. A notable example is its use in the synthesis of the oxytocin receptor antagonist, Retosiban.[2]
Experimental Protocol: Ugi Four-Component Reaction
Objective: To synthesize a complex acyclic peptide precursor.
Materials:
-
This compound
-
A primary amine (e.g., Benzylamine)
-
A carboxylic acid (e.g., Acetic acid)
-
An isocyanide (e.g., Benzyl isocyanide)
-
Methanol (solvent)
-
Standard laboratory glassware
Procedure:
-
To a well-stirred solution of the primary amine (1.0 eq) and the carboxylic acid (1.0 eq) in methanol, add this compound (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Summary: Ugi Four-Component Reaction
| Amine | Carboxylic Acid | Isocyanide | Solvent | Reaction Time (h) | Yield (%) |
| Benzylamine | Acetic acid | Benzyl isocyanide | Methanol | 24 | 70-80 |
| Aniline | Benzoic acid | Cyclohexyl isocyanide | Methanol | 48 | 65-75 |
Visualizations
Knoevenagel Condensation Workflow
Caption: Workflow for the Knoevenagel Condensation.
Synthetic Pathway to Fused Pyridines
References
Application Notes and Protocols: 2-Methyloxazole-4-carbaldehyde in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-Methyloxazole-4-carbaldehyde, a versatile heterocyclic aldehyde, in the construction of complex bioactive molecules. This document offers specific protocols for the synthesis of an oxytocin receptor antagonist and potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, highlighting its importance in drug discovery and development.
Synthesis of Oxytocin Receptor Antagonist: Retosiban
This compound is a crucial building block in the multi-component synthesis of Retosiban (GSK-221,149-A), a potent and selective oxytocin receptor antagonist developed for the management of preterm labor.[1] The oxazole moiety in Retosiban is recognized for conferring favorable properties such as good aqueous solubility, low protein binding, and minimal interaction with Cytochrome P450 enzymes.[1]
Quantitative Data:
| Compound | Target | Bioactivity (Ki) |
| Retosiban | Oxytocin Receptor | 0.65 nM[1] |
Experimental Protocol: Ugi Four-Component Reaction for Retosiban Synthesis[1]
This protocol outlines the lab-scale, highly stereoselective synthesis of the linear peptide precursor of Retosiban.
Materials:
-
(R)-indanylglycine (Cbz-protected) (1)
-
D-alloisoleucine methyl ester hydrochloride (2)
-
This compound (3)
-
2-Benzyloxyphenylisonitrile (4)
-
Methanol (solvent)
Procedure:
-
In a suitable reaction vessel, combine equimolar amounts of Cbz-(R)-indanylglycine (1), D-alloisoleucine methyl ester hydrochloride (2), this compound (3), and 2-benzyloxyphenylisonitrile (4) in methanol.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude linear peptide (5) is then purified using column chromatography on silica gel.
-
The purified linear peptide undergoes subsequent deprotection (hydrogenation to remove Cbz and benzyl groups) and cyclization to yield the final active cyclic dipeptide, Retosiban (8).
Signaling Pathway: Oxytocin Receptor
Retosiban acts as a competitive antagonist at the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR). Activation of OXTR by its endogenous ligand, oxytocin, primarily couples to Gq/11 proteins, initiating a signaling cascade that leads to uterine muscle contraction. Retosiban blocks this pathway, thereby inhibiting contractions.
Synthesis of Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
This compound is a key precursor for the synthesis of a series of potent GSK-3β inhibitors with potential applications in the treatment of Alzheimer's disease.[2] These compounds are designed as multi-functional agents, also exhibiting metal-chelating and antioxidant properties.[2]
Quantitative Data:
| Compound | Target | Bioactivity (IC50) |
| 9a | GSK-3β | 0.25 µM[2] |
| 9b | GSK-3β | 0.18 µM[2] |
| 9e | GSK-3β | 0.21 µM[2] |
Experimental Protocol: Synthesis of Imine-based GSK-3β Inhibitors
This protocol describes a plausible two-step synthesis for the core scaffold of inhibitors 9a, 9b, and 9e, involving an imine formation followed by reduction.
Step 1: Imine Formation
Materials:
-
This compound
-
2,3-Diaminopyridine
-
Ethanol (solvent)
-
Acetic acid (catalyst)
Procedure:
-
Dissolve 2,3-diaminopyridine in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add an equimolar amount of this compound dropwise to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The precipitated imine product can be collected by filtration, washed with cold ethanol, and dried.
Step 2: Imine Reduction
Materials:
-
Imine intermediate from Step 1
-
Sodium borohydride (NaBH₄)
-
Methanol (solvent)
Procedure:
-
Suspend the imine intermediate in methanol in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 to 2 equivalents) portion-wise to the suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting imine is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary amine product.
-
Purify the product by column chromatography on silica gel.
Signaling Pathway: GSK-3β in Alzheimer's Disease
GSK-3β is a key enzyme implicated in the pathology of Alzheimer's disease. Its overactivity contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and promotes the production of amyloid-β (Aβ) peptides, which form amyloid plaques. The synthesized inhibitors act by blocking the ATP-binding site of GSK-3β, thus preventing the phosphorylation of its downstream targets.
p38 MAP Kinase Inhibitors
While this compound is a versatile building block for various bioactive heterocycles, a specific, documented synthesis of a p38 MAP kinase inhibitor directly employing this starting material was not identified in the current literature search. However, the development of p38 MAP kinase inhibitors is a significant area of research for the treatment of inflammatory diseases. These inhibitors typically target the ATP-binding pocket of the p38α isoform.
Signaling Pathway: p38 MAP Kinase in Inflammation
The p38 MAP kinase signaling pathway is a crucial regulator of the inflammatory response. It is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-6. Inhibitors of p38 MAP kinase block this cascade, thereby reducing inflammation.
References
Application Note and Experimental Protocol: Knoevenagel Condensation with 2-Methyloxazole-4-carbaldehyde
This document provides a comprehensive experimental protocol for the Knoevenagel condensation of 2-methyloxazole-4-carbaldehyde with various active methylene compounds. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds.[1][2] Oxazole derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active molecules.[3] This protocol offers a versatile and robust methodology for synthesizing a library of this compound derivatives, which are valuable scaffolds for drug discovery and development.
Reaction Scheme
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2][4] The reaction is typically catalyzed by a weak base, such as piperidine or imidazole.[4][5]
General Reaction: this compound + Active Methylene Compound --(Catalyst)--> α,β-Unsaturated Product + H₂O
Where Z and Z' are electron-withdrawing groups (e.g., -CN, -COOR, -COR).
Experimental Protocol
This protocol provides a general guideline and may require optimization for specific active methylene compounds and reaction conditions.
Materials
-
Aldehyde: this compound (m.p. 70-75 °C)
-
Active Methylene Compounds:
-
Malononitrile
-
Ethyl cyanoacetate
-
Barbituric acid
-
2-Thiobarbituric acid
-
-
Catalyst:
-
Piperidine
-
Imidazole[5]
-
Ammonium acetate
-
-
Solvent:
-
Ethanol (absolute)
-
Isopropanol
-
Dichloromethane[5]
-
-
Other:
-
Deionized water
-
Silica gel for Thin Layer Chromatography (TLC)
-
Appropriate TLC eluent (e.g., ethyl acetate/hexane mixture)
-
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reactants: To the flask, add the active methylene compound (1.0 - 1.2 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 15-25 mL per gram of aldehyde). To this mixture, add a catalytic amount of a weak base (e.g., 2-4 drops of piperidine or 0.1-0.3 eq of imidazole).[5]
-
Reaction: Heat the reaction mixture to reflux (typically 70-90 °C) with constant stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is considered complete when the starting aldehyde spot is no longer visible.
-
Work-up and Purification:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and then with deionized water to remove the catalyst and any unreacted starting materials.[4]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting residue can be triturated with cold water or an ethanol/water mixture to induce precipitation, followed by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and melting point determination.
Data Presentation
The following table summarizes representative quantitative data for the Knoevenagel condensation of this compound with various active methylene compounds.
| Entry | Active Methylene Compound | Catalyst (eq) | Solvent | Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine (cat.) | Ethanol | 2-4 | 85-95 |
| 2 | Ethyl Cyanoacetate | Imidazole (0.2) | Ethanol | 4-6 | 80-90 |
| 3 | Barbituric Acid | Piperidine (cat.) | Water/Ethanol | 3-5 | 82-92 |
| 4 | 2-Thiobarbituric Acid | Ammonium Acetate (0.2) | Ethanol | 4-6 | 78-88 |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the experimental protocol.
Logical Relationship of Reactants and Catalyst
Caption: Diagram showing the interaction of reactants and catalyst.
Safety Precautions
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Piperidine and other amine catalysts are corrosive and have strong odors; handle with care.
-
Organic solvents are flammable; avoid open flames.
Conclusion
This protocol outlines a reliable and adaptable method for the Knoevenagel condensation of this compound. The procedure is straightforward, utilizes readily available reagents, and provides good to excellent yields of the desired α,β-unsaturated products. This methodology is highly valuable for generating diverse molecular structures for applications in drug discovery and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 2-Methyloxazole-4-carbaldehyde
Welcome to the technical support center for the large-scale synthesis of 2-Methyloxazole-4-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the production of this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The large-scale preparation of this compound is notably challenging due to the molecule's physical properties.[1][2][3][4][5] These include a low molecular weight, high solubility in a wide range of solvents (including water at levels greater than 1 g/mL), a low melting point of 58 °C, and a tendency to sublimate.[4][5] Furthermore, the compound is unstable at extreme pH levels.[4][5] These characteristics can lead to lower isolated yields during scale-up operations compared to laboratory-scale experiments, primarily due to extended contact times with aqueous washes and product loss during distillation and drying stages.[4]
Q2: What is the most successful reported method for the large-scale synthesis of this compound?
A2: A frequently cited and successful method for producing 10-kg batches involves the reduction of an N-methoxy-N-methyl amide (Weinreb amide) derivative of 2-methyloxazole-4-carboxylic acid using lithium aluminium hydride (LiAlH4).[1][2][3] This is followed by a careful workup and isolation by crystallization.[1][2][3]
Q3: Are there alternative synthetic routes that have been explored?
A3: Yes, several other synthetic pathways have been investigated. These include the reduction of the corresponding ester with diisobutylaluminium hydride (DIBALH) and the Swern oxidation of the corresponding alcohol.[5] While these routes show promise, they may require further optimization to be viable for large-scale production.[4]
Q4: What are the key safety considerations for handling the reagents and the final product?
A4: this compound is classified as an irritant and is harmful if swallowed.[6] Appropriate personal protective equipment (PPE), such as a dust mask (type N95), eye shields, and gloves, should be worn.[7] The compound should be stored under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[6] Reagents like lithium aluminium hydride are highly reactive and pyrophoric, requiring careful handling in an inert and dry environment.
Troubleshooting Guides
Issue 1: Low Yield During Scale-Up
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Product Loss During Aqueous Workup | Due to its high water solubility, prolonged contact with aqueous layers during extraction can significantly reduce yield.[4] Minimize the duration of aqueous washes. Ensure the pH is not at an extreme to prevent decomposition.[4] |
| Sublimation of Product | The low melting point and tendency to sublimate can lead to product loss during concentration and drying.[4][5] Use moderate temperatures for solvent removal and drying. A cold trap can be employed to recover sublimed material. |
| Incomplete Reaction | Monitor the reaction progress closely using techniques like TLC or HPLC to ensure completion. If the reaction stalls, consider a slight extension of the reaction time or re-evaluating the quality and stoichiometry of the reducing agent. |
| Over-reduction to Alcohol | In the LiAlH4 reduction of the Weinreb amide, over-reduction to the corresponding alcohol can occur.[4] Maintain a low reaction temperature (e.g., 0 °C) and carefully control the addition of the hydride reagent.[4] |
Issue 2: Formation of Impurities
Possible Causes & Solutions
| Impurity | Source | Mitigation Strategy |
| 2-Methyloxazole-4-methanol | Over-reduction of the aldehyde or amide starting material. | Use the precise stoichiometric amount of the reducing agent. Maintain low reaction temperatures and monitor the reaction closely to stop it upon completion. |
| Unreacted Starting Material | Incomplete reaction. | Ensure the quality and reactivity of the reagents. Slightly increase reaction time if monitoring indicates an incomplete conversion. |
| Morpholine Byproduct (from Weinreb Amide route) | Byproduct from the reduction of the morpholine amide precursor. | This can be removed by washing with a weak acid solution, such as aqueous acetic acid.[4] |
Experimental Protocols
Key Experiment: Large-Scale Synthesis via Weinreb Amide Reduction
This protocol is adapted from the procedure described for 10-kg batches.[1][2][3][4]
Step 1: Synthesis of 2-Methyloxazole-4-carboxylic Acid
-
Ethyl 2-methyloxazole-4-carboxylate (100 kg) is dissolved in water (250 L).
-
A 32% w/w aqueous solution of NaOH (96 kg) is added over 30 minutes, maintaining the temperature between 20-25 °C.
-
After 1 hour, a 37% w/w aqueous solution of HCl (78 kg) is added, again keeping the temperature at 20-25 °C.
-
The resulting slurry is cooled to 0 °C and aged for 1 hour.
-
The product is isolated by filtration and washed with cold water.[4][5]
Step 2: Synthesis of the N-Morpholine Amide
-
2-Methyloxazole-4-carboxylic acid (51.39 g) is suspended in dichloromethane (515 mL).
-
Triethylamine (59.3 mL), morpholine (37.2 mL), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (101 g) are added.
-
The mixture is stirred at ambient temperature for 70 hours.
-
Workup involves washing with a citric acid solution and then water, followed by drying and concentration to yield the amide.[5]
Step 3: Reduction to this compound
-
The N-morpholine amide is reacted with LiAlH4 in THF at 0 °C.
-
The reaction is typically complete within 1.5 hours.
-
The workup procedure is critical to minimize product loss and involves carefully quenching the reaction and performing extractions.
-
The morpholine byproduct is removed by washing with aqueous acetic acid.[4]
-
The final product is isolated by crystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Purification of Crude 2-Methyloxazole-4-carbaldehyde
Welcome to the Technical Support Center for the purification of crude 2-Methyloxazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low or No Recovery of the Product from Column Chromatography
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Question: I am performing column chromatography to purify my crude this compound, but I am experiencing very low or no recovery of my product. What could be the cause?
-
Answer: Low recovery of aldehydes during silica gel chromatography can be a result of irreversible adsorption or decomposition on the acidic surface of the silica gel. Aldehydes can be sensitive to acidic conditions, leading to degradation.[1]
Recommended Solutions:
-
Deactivate the Silica Gel: To neutralize the acidic sites on the silica gel, it can be pre-treated with a basic solution. This can be achieved by preparing a slurry of the silica gel in the chosen eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).[2]
-
Alternative Adsorbents: Consider using a less acidic stationary phase for your chromatography. Neutral or basic alumina can be a good alternative to silica gel.[1] Other options to explore include Florisil or Celite.
-
Optimize Solvent System: Ensure that the eluent system provides good solubility for the compound while minimizing strong interactions with the stationary phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.[1]
-
Flash Chromatography: Employing flash chromatography with positive air pressure can reduce the contact time of the compound with the stationary phase, which can help to minimize potential degradation.
-
Issue 2: Presence of Multiple Spots on TLC After Purification
-
Question: After performing column chromatography, my TLC analysis of the collected fractions still shows multiple spots. What could be the reason for this?
-
Answer: The presence of multiple spots on a TLC plate after an initial purification attempt can be due to several factors:
Potential Causes and Solutions:
-
Inappropriate Solvent System: The chosen eluent may not be providing adequate separation of the product from the impurities. It is crucial to optimize the solvent system by running multiple TLCs with varying polarities. A good starting point for many organic compounds is a mixture of hexane and ethyl acetate.[2]
-
Compound Degradation on Silica: As mentioned previously, aldehydes can be unstable on silica gel, which can lead to streaking or the appearance of new spots on the TLC plate.[2] Deactivating the silica gel or using an alternative adsorbent can mitigate this issue.
-
Acetal Formation: If an alcohol (e.g., methanol, ethanol) is used in the eluent, it can react with the aldehyde on the acidic silica gel to form an acetal, which will appear as a new spot on the TLC. It is generally advisable to avoid using alcoholic eluents for the purification of aldehydes on silica gel.[2]
-
Issue 3: Product Degradation During the Purification Process
-
Question: My this compound appears to be decomposing during purification, as evidenced by the appearance of new spots on TLC analysis of the collected fractions. How can I prevent this?
-
Answer: Aldehydes can be susceptible to oxidation, particularly when exposed to air and light. To minimize decomposition:
Preventative Measures:
-
Work Under an Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[1]
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your solvents by sparging with nitrogen or using a freeze-pump-thaw method can help prevent oxidation.[1]
-
Avoid Prolonged Exposure to Acidic or Basic Conditions: If using acidic or basic conditions for extraction or chromatography, minimize the exposure time. Neutralize the fractions as soon as they are collected if necessary.
-
Check for Peroxides: Ethers are commonly used as solvents and can form explosive peroxides upon storage, which can also promote unwanted side reactions. Always test your etheric solvents for the presence of peroxides before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route used. A common method for the synthesis of this compound is the oxidation of 2-methyl-4-(hydroxymethyl)oxazole. If a Swern oxidation is performed, you can expect by-products such as dimethyl sulfide (Me₂S), carbon monoxide (CO), and carbon dioxide (CO₂).[3][4] Other potential impurities include:
-
Unreacted Starting Material: Incomplete oxidation will result in the presence of 2-methyl-4-(hydroxymethyl)oxazole.
-
Over-oxidized Product: The aldehyde can be further oxidized to 2-methyloxazole-4-carboxylic acid, especially if exposed to air for prolonged periods.
-
Side-products from the reaction: Depending on the specific reaction conditions, other side-products may be formed.
Q2: What is a good starting solvent system for TLC analysis of this compound?
A2: A good starting point for developing a solvent system for TLC analysis is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can start with a 1:1 ratio and then adjust the polarity to achieve an optimal Rf value for your product, which is typically between 0.2 and 0.4.
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization can be an excellent method for the final purification of this compound to obtain a highly pure, crystalline product, provided a suitable solvent can be found. A large-scale preparation of this compound reports isolation by crystallization.[5]
Q4: How do I choose a suitable solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. You should perform small-scale solubility tests with various solvents to find the most suitable one. Good starting points for a compound like this compound could be isopropanol/water or toluene/hexane mixtures.
Q5: How can I confirm the purity of my final product?
A5: The purity of your final product should be confirmed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp and narrow melting point range is characteristic of a pure compound.
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): Check for the absence of impurity peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: Shows the characteristic aldehyde C=O stretch.
-
Data Presentation
Table 1: Troubleshooting Guide for Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Low Product Recovery | Irreversible adsorption or decomposition on acidic silica gel.[1] | Deactivate silica gel with triethylamine (0.1-1%), or use an alternative adsorbent like neutral or basic alumina.[1][2] |
| Multiple Spots on TLC Post-Purification | Inappropriate solvent system.[2] | Optimize the eluent by running multiple TLCs with varying polarities to achieve better separation. |
| Compound degradation on silica.[2] | Deactivate silica gel or use an alternative adsorbent.[2] | |
| Acetal formation with alcoholic eluents.[2] | Avoid using alcohols like methanol or ethanol in the eluent system. | |
| Product Decomposition | Oxidation of the aldehyde.[1] | Work under an inert atmosphere, use degassed solvents, and minimize exposure to air and light.[1] |
Table 2: Recommended Starting Solvent Systems for Purification
| Purification Method | Recommended Solvent System (Starting Point) | Notes |
| TLC Analysis | Hexane / Ethyl Acetate (1:1) | Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product. |
| Column Chromatography | Hexane / Ethyl Acetate (gradient) | Start with a low polarity (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. |
| Recrystallization | Isopropanol / Water | Dissolve the compound in a minimal amount of hot isopropanol and add water dropwise until cloudiness persists, then cool slowly. |
| Toluene / Hexane | Dissolve the compound in a minimal amount of hot toluene and add hexane dropwise until cloudiness persists, then cool slowly. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica gel. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
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Elution: Begin eluting with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate), gradually increasing the polarity of the eluent as the column runs.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., isopropanol). Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. If it does not dissolve, add more solvent until it does, then cool.
-
Dissolution: In a larger flask, dissolve the crude solid in the minimum amount of the hot recrystallization solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purification issues.
References
side reactions and byproducts in 2-Methyloxazole-4-carbaldehyde synthesis
Technical Support Center: Synthesis of 2-Methyloxazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges associated with this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are several established methods for the synthesis of this compound. The most common routes include:
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Lithiation and Formylation: This involves the deprotonation of 2-methyloxazole using a strong base (e.g., n-butyllithium or a lithium amide) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF)[1][2][3].
-
Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, generated from a substituted amide like DMF and phosphorus oxychloride (POCl₃), to directly formylate the electron-rich oxazole ring[4][5][6].
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Oxidation of 4-hydroxymethyl-2-methyloxazole: The corresponding alcohol precursor can be oxidized to the aldehyde using various oxidizing agents.
-
Reduction of an Activated Carboxylic Acid Derivative: A reliable large-scale method involves the reduction of a corresponding N-methoxy-N-methyl (Weinreb) amide using a reducing agent like lithium aluminium hydride (LiAlH₄)[7][8][9].
Q2: Why is the large-scale synthesis and purification of this compound considered challenging?
The large-scale preparation presents significant difficulties due to the molecule's physical properties.[8][9] These include:
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High Solubility: The compound is highly soluble in a wide range of organic solvents and water, making extraction and isolation inefficient[8].
-
Sublimation: The product is a low-melting solid (70-75 °C) and is prone to sublimation, which can lead to significant product loss during vacuum drying or distillation[8][10].
-
Thermal and pH Instability: The molecule can be unstable under high temperatures and at extreme pH values, potentially leading to degradation or the formation of polymeric materials during workup and purification[8].
Q3: What are the main stability concerns for the oxazole ring during synthesis?
The oxazole ring is susceptible to cleavage and degradation under certain conditions. Key concerns include:
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Hydrolysis: The ring can be opened by hydrolysis under harsh acidic or basic conditions, particularly during aqueous workup steps[8][11].
-
Ring Cleavage by Nucleophiles: Strong nucleophiles, such as organolithium reagents used in excess or at higher temperatures, can attack the oxazole ring, leading to cleavage and complex side products[12].
Q4: What is the most critical challenge when using a lithiation-formylation strategy?
The primary challenge is achieving regioselectivity. The 2-methyloxazole ring has two principal acidic protons: one on the C5 position of the ring and those on the C2-methyl group. Lithiation can result in a mixture of the 5-lithio-oxazole and the 2-(lithiomethyl)oxazole isomers.[1][2] The ratio of these isomers is highly dependent on the base used, temperature, and reaction time, leading to a mixture of formylated products that can be difficult to separate[1][2].
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis, focusing on identifying and mitigating side reactions and byproducts for the three most common synthetic approaches.
Problem: Low Yield and/or Significant Impurities Detected
Q: My reaction is resulting in a low yield and multiple spots on a TLC plate. How can I identify the cause and improve the outcome?
A: Low yields and impurities are common issues stemming from side reactions specific to your chosen synthetic route. Below is a breakdown of potential byproducts for different methods and strategies to minimize them.
This route's success hinges on controlling the position of deprotonation. The competitive formation of isomers is a major source of impurities.
Logical Troubleshooting Workflow for Lithiation-Formylation
Caption: Troubleshooting workflow for the lithiation-formylation synthesis route.
Potential Side Reactions During Lithiation of 2-Methyloxazole
Caption: Competing lithiation pathways leading to desired and side products.
Table 1: Common Byproducts in Lithiation-Formylation Synthesis
| Byproduct/Impurity | Potential Cause | Identification Method | Prevention Strategy |
| 2-Methyl-5-formyloxazole | Lithiation at the C5 position of the oxazole ring (kinetic product)[1][2]. | ¹H NMR (distinct aldehyde and methyl signals), LC-MS (same mass). | Use a hindered lithium amide base (e.g., lithium diethylamide) to allow equilibration to the more stable 2-(lithiomethyl) anion[1][2]. |
| Ring-opened products | Nucleophilic attack of excess organolithium reagent on the oxazole ring, or hydrolysis during workup[12]. | Mass Spectrometry (unexpected masses), NMR (loss of aromatic signals). | Use stoichiometric amounts of base, maintain very low temperatures (-78°C), and quench the reaction carefully with a mild proton source. |
| Unreacted 2-Methyloxazole | Incomplete lithiation due to insufficient base, poor quality base, or presence of moisture. | GC, ¹H NMR, TLC. | Ensure anhydrous conditions, use freshly titrated n-BuLi, and use a slight excess (1.05-1.1 eq) of base. |
This electrophilic aromatic substitution is generally reliable but can suffer from issues related to the reactivity of the substrate and the harshness of the reagent.
Table 2: Common Byproducts in Vilsmeier-Haack Synthesis
| Byproduct/Impurity | Potential Cause | Identification Method | Prevention Strategy |
| Diformylated products | High reactivity of the oxazole ring leading to a second formylation. | ¹H NMR (two aldehyde signals, fewer aromatic protons), LC-MS (M+28). | Use milder conditions (lower temperature), shorter reaction times, and stoichiometric amounts of the Vilsmeier reagent. |
| Polymeric materials | Degradation of the starting material or product under the acidic and thermal conditions of the reaction[8]. | Visual observation (dark tars), poor solubility, broad signals in NMR. | Maintain strict temperature control (0°C to RT), ensure efficient stirring, and perform the aqueous workup promptly upon reaction completion. |
| Hydrolyzed intermediates | Incomplete hydrolysis of the intermediate iminium salt during workup. | LC-MS, IR (presence of C=N stretch). | Ensure sufficient time and adequate mixing during the aqueous hydrolysis step. Adding a mild base like sodium acetate can facilitate the process[4]. |
The primary challenge in this route is achieving selective oxidation to the aldehyde without over-oxidation or incomplete reaction.
Table 3: Common Byproducts in Alcohol Oxidation Synthesis
| Byproduct/Impurity | Potential Cause | Identification Method | Prevention Strategy |
| 2-Methyloxazole-4-carboxylic acid | Over-oxidation of the aldehyde. Common with strong oxidants (e.g., KMnO₄, Jones reagent)[13]. | LC-MS (M+16), IR (broad O-H stretch), ¹H NMR (disappearance of aldehyde proton, appearance of carboxylic acid proton). | Use mild and selective oxidizing agents such as PCC, PDC, or Swern/Dess-Martin oxidation conditions. Monitor the reaction closely by TLC. |
| Unreacted 4-hydroxymethyl-2-methyloxazole | Incomplete reaction due to insufficient oxidant, low temperature, or short reaction time. | TLC, ¹H NMR (presence of starting material signals), LC-MS. | Use a slight excess of the oxidizing agent (1.1-1.5 eq), ensure adequate reaction time, and optimize the temperature. |
| Ester byproducts (if in alcohol solvent) | Formation of an ester if the oxidant can promote this side reaction (e.g., MnO₂ in methanol). | LC-MS, ¹H NMR (presence of methoxy/ethoxy signals). | Use a non-alcoholic, inert solvent such as dichloromethane (DCM) or acetone. |
Experimental Protocols
The following are generalized protocols based on literature precedents. Researchers should adapt them to their specific laboratory conditions and safety standards.
Protocol 1: Lithiation and Formylation using Lithium Diethylamide
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and magnetic stirrer.
-
Base Formation: Cool the THF to -78°C. Add n-butyllithium (1.05 eq) followed by the slow addition of diethylamine (1.1 eq). Stir the solution for 30 minutes at 0°C to form lithium diethylamide (LiDEA).
-
Lithiation: Cool the solution back to -78°C. Slowly add a solution of 2-methyloxazole (1.0 eq) in anhydrous THF. Stir the mixture at -78°C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise, ensuring the internal temperature does not rise above -70°C.
-
Quench: After stirring for an additional 1-2 hours at -78°C, slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature to minimize sublimation.
-
Purification: Purify the crude product via column chromatography or crystallization, keeping in mind the compound's high solubility[8].
Protocol 2: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, cool anhydrous DMF (used as both solvent and reagent) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5°C. Stir for 30-60 minutes to form the Vilsmeier reagent[4].
-
Reaction: To the pre-formed Vilsmeier reagent, add a solution of 2-methyloxazole (1.0 eq) in DMF dropwise at 0°C.
-
Heating: After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 40-50°C) for 2-6 hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture back to 0°C and carefully pour it onto crushed ice. Add a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt. Stir until the hydrolysis is complete (1-2 hours).
-
Workup: Extract the product with a suitable organic solvent. Wash the organic layers, dry, and concentrate carefully.
-
Purification: Purify the crude product as described in Protocol 1.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
-
Setup: To a flask containing a solution of 4-hydroxymethyl-2-methyloxazole (1.0 eq) in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the resulting suspension at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Workup: Stir the biphasic mixture vigorously until the organic layer becomes clear. Separate the layers and extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by column chromatography.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-甲基噁唑-4-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
stabilization and storage of 2-Methyloxazole-4-carbaldehyde
Welcome to the technical support center for 2-Methyloxazole-4-carbaldehyde. This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stabilization and storage of this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored under an inert atmosphere, such as nitrogen or argon, at a temperature of 2-8°C.[1] It is a solid at room temperature with a melting point between 65-75°C.[2]
Q2: Is this compound sensitive to air and light?
A2: While specific data on the air and light sensitivity of this compound is limited, heterocyclic aldehydes can be susceptible to oxidation. Oxazole rings, in general, can undergo oxidation, which often occurs at the C-4 position, potentially leading to ring cleavage.[3] Additionally, some oxazole derivatives are known to undergo photochemical transformations.[3] Therefore, it is best practice to store the compound protected from light and under an inert atmosphere to minimize degradation.
Q3: What are the known instabilities of this compound?
A3: this compound is reported to be unstable at extreme pH levels and exhibits some thermal instability. The compound is also prone to sublimation, which is the transition from a solid to a gas phase without passing through a liquid phase.
Q4: What are the common impurities found in this compound?
A4: Common impurities can arise from the synthesis or degradation of the compound. Given its reactivity, potential impurities could include the corresponding carboxylic acid (2-methyloxazole-4-carboxylic acid) due to oxidation of the aldehyde group, and products from pH-mediated hydrolysis or rearrangement of the oxazole ring.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: The compound has changed color (e.g., from white/pale yellow to brown).
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Possible Cause: This may indicate degradation of the compound, possibly due to oxidation or exposure to impurities.
-
Troubleshooting Steps:
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Verify the storage conditions. Ensure the compound has been stored at 2-8°C under an inert atmosphere and protected from light.
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Check the purity of the compound using an appropriate analytical method, such as NMR, HPLC, or melting point determination.
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If the compound is found to be impure, purification by recrystallization is recommended.
-
Issue 2: Poor or inconsistent results in reactions involving this compound.
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Possible Cause: This could be due to the degradation of the starting material, leading to lower effective concentration and the presence of interfering impurities.
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Troubleshooting Steps:
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Assess the purity of the this compound.
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If degradation is suspected, purify the compound by recrystallization before use.
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Ensure that the reaction conditions are compatible with the stability of the compound (i.e., avoid extreme pH and high temperatures if possible).
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Issue 3: Difficulty in purifying this compound.
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Possible Cause: The compound's high polarity and solubility in many common solvents can make purification challenging. Chromatographic methods are often not ideal.
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Solution: Recrystallization is the most effective method for purifying this compound. A detailed protocol is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
| Parameter | Value | Source |
| Melting Point | 65-75 °C | [2] |
| Storage Temperature | 2-8 °C | [1] |
| Storage Atmosphere | Inert gas (Nitrogen or Argon) | [1] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is designed for the purification of this compound, which is known to be a polar compound. The choice of solvent is critical for successful recrystallization.
Materials:
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Crude this compound
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Solvent system: A polar solvent in which the compound is soluble at high temperatures and less soluble at low temperatures (e.g., isopropanol, ethanol, or a mixture of solvents like ethyl acetate/hexane).
-
Erlenmeyer flask
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Heating source (e.g., hot plate)
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Buchner funnel and flask
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Filter paper
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Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. For polar compounds like this, alcohols or a mixed solvent system are often effective.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. It is crucial to use the minimum amount of solvent to ensure good recovery.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the handling of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
dealing with sublimation of 2-Methyloxazole-4-carbaldehyde during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyloxazole-4-carbaldehyde, focusing on the challenges posed by its sublimation during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sublimation a concern?
A1: this compound is a heterocyclic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. It is a crystalline solid at room temperature but is known to be prone to sublimation, the direct transition from a solid to a gaseous state.[1][2] This property can lead to significant product loss during synthesis, purification, and storage, impacting reaction yields and reproducibility.
Q2: At what temperatures does this compound sublime?
Q3: How can I minimize the sublimation of this compound during a reaction?
A3: To minimize sublimation during a reaction, it is crucial to carefully control the reaction temperature, keeping it as low as feasible while ensuring a reasonable reaction rate. Using a sealed reaction vessel or maintaining a slight positive pressure of an inert gas (e.g., nitrogen or argon) can also help to suppress sublimation.
Q4: What are the recommended storage conditions for this compound to prevent sublimation?
A4: To minimize loss due to sublimation during storage, this compound should be stored in a tightly sealed container in a cool, dry place.[6] Refrigeration at 2-8°C under an inert atmosphere is recommended for long-term storage.[5]
Troubleshooting Guide: Sublimation of this compound
This guide addresses common issues related to the sublimation of this compound during its synthesis and handling.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low reaction yield, suspected product loss. | Sublimation of the aldehyde from the reaction mixture. | - Temperature Control: Maintain the reaction temperature at the lowest effective point. For instance, in the reduction of the corresponding Weinreb amide with LiAlH₄, the reaction is conducted at -35 °C.[1] - Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to increase the pressure above the sublimating solid. - Apparatus Design: Use a reaction vessel with a condenser, potentially a cold finger, to trap any sublimed product and return it to the reaction mixture. |
| Product loss during solvent removal (rotary evaporation). | Sublimation of the product along with the solvent under reduced pressure. | - Controlled Vacuum: Avoid applying a high vacuum. Use a controlled vacuum level and monitor for any signs of product subliming into the condenser. - Gentle Heating: Use a low-temperature water bath for evaporation. - Alternative Concentration: Consider alternative methods for solvent removal that do not require high vacuum, such as a gentle stream of inert gas at room temperature. |
| Difficulty in isolating the product after workup. | The product is highly soluble in many common solvents, and its volatility leads to loss during isolation. | - Crystallization: Isolation by crystallization is a preferred method.[1] Use a solvent system where the product has lower solubility at colder temperatures. - Cold Filtration: When filtering the crystallized product, use pre-cooled solvents to wash the crystals and minimize dissolution and sublimation. |
| Visible crystals of the product forming on the upper parts of the glassware. | Significant sublimation is occurring. | - Reduce Temperature: Immediately lower the temperature of the reaction or process. - Improve Condensing: Ensure that the condenser is functioning efficiently with a sufficient flow of coolant. Consider using a colder coolant if possible. - Scraping: In some cases, the sublimed product can be carefully scraped back into the main mixture, although this is not always practical during a reaction. |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₂ | [3][4][5] |
| Molecular Weight | 111.10 g/mol | [3] |
| Melting Point | 65-75 °C | [3][4][5] |
| Boiling Point | 183 °C | [4][5] |
| Form | Solid | [3] |
Experimental Protocols
Synthesis of this compound via Reduction of N-Methoxy-N-methyl-2-methyloxazole-4-carboxamide
This protocol is adapted from a literature procedure for the large-scale synthesis of the target compound.[1]
Materials:
-
N-Methoxy-N-methyl-2-methyloxazole-4-carboxamide
-
Lithium aluminium hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydrogen sulfate solution
-
Sodium carbonate solution
-
Ethyl acetate
-
Heptane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a thermometer, and an inert gas inlet is charged with a solution of N-Methoxy-N-methyl-2-methyloxazole-4-carboxamide in anhydrous THF.
-
Cooling: The solution is cooled to -35 °C under an inert atmosphere.
-
Addition of Reducing Agent: A solution of LiAlH₄ in THF is added slowly to the cooled reaction mixture, ensuring the temperature is maintained below -30 °C.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or TLC) to determine the consumption of the starting material.
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of an aqueous solution of sodium hydrogen sulfate, while maintaining a low temperature.
-
Workup: The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with a sodium carbonate solution.
-
Isolation and Purification: The organic solvent is removed under reduced pressure at a low temperature. The crude product is then purified by crystallization from a suitable solvent system, such as a mixture of ethyl acetate and heptane. The resulting crystals are collected by filtration, washed with cold solvent, and dried under a gentle stream of inert gas.
Visualizations
Caption: Troubleshooting workflow for sublimation issues.
Caption: Key steps in the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Methyloxazole-4-carboxaldehyde 97 113732-84-6 [sigmaaldrich.com]
- 4. This compound CAS#: 113732-84-6 [m.chemicalbook.com]
- 5. This compound CAS#: 113732-84-6 [amp.chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
troubleshooting low yields in derivatization of 2-Methyloxazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the derivatization of 2-Methyloxazole-4-carbaldehyde, a crucial building block in organic synthesis.[1][2] The following sections detail potential causes for low yields in common reactions and offer systematic solutions.
General Troubleshooting for Low Yields
Before delving into specific reaction types, it's essential to consider general factors that can significantly impact the yield of any derivatization reaction involving this compound.
A logical approach to troubleshooting starts with assessing the starting materials and reaction conditions, then moves to the reaction workup and product purification.
Section 1: Reductive Amination
Reductive amination is a widely used method to form carbon-nitrogen bonds. However, issues with imine formation or the reduction step can lead to diminished yields.
Frequently Asked Questions (FAQs) - Reductive Amination
Q1: My reductive amination of this compound is showing low conversion, with mostly starting material remaining. What are the likely causes?
A1: Low conversion in reductive amination can stem from several factors:
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Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form an imine is a critical equilibrium step. Insufficient removal of water or an inappropriate pH can hinder this step.
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Degraded Reducing Agent: The reducing agent, commonly sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, may have degraded due to improper storage and exposure to moisture.[3]
-
Low Nucleophilicity of the Amine: Amines with low nucleophilicity, such as those with electron-withdrawing groups, may react slowly.[4]
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Steric Hindrance: Significant steric bulk on either the aldehyde or the amine can slow down the reaction.
Q2: I am observing the formation of a side product that appears to be the alcohol resulting from the reduction of the starting aldehyde. How can I prevent this?
A2: The formation of the corresponding alcohol is a common side reaction, particularly with more reactive reducing agents. To minimize this:
-
Use a Mild Reducing Agent: STAB is generally preferred as it is less reactive towards aldehydes and ketones compared to other borohydrides, and it selectively reduces the protonated imine.
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Control the Order of Addition: It is often beneficial to allow the imine to form before introducing the reducing agent.[3] Stirring the aldehyde and amine together for a period (e.g., 1 hour) before adding the reducing agent can improve the yield of the desired amine.
Troubleshooting Guide: Low Yields in Reductive Amination
| Observed Problem | Potential Cause | Suggested Solution |
| Low Conversion, Starting Aldehyde Remains | Incomplete imine formation. | Add a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄. Optimize the pH with a catalytic amount of acetic acid.[3] |
| Deactivated reducing agent. | Use a fresh bottle of the reducing agent. Ensure it is handled under an inert atmosphere if it is particularly moisture-sensitive. | |
| Low reaction temperature or insufficient time. | Increase the reaction temperature (e.g., to 50 °C) or extend the reaction time.[3] Monitor the reaction progress by TLC or LCMS. | |
| Formation of Alcohol Byproduct | Aldehyde is reduced before imine formation. | Pre-form the imine by mixing the aldehyde and amine for a period before adding the reducing agent. Use a milder reducing agent like STAB. |
| Complex Mixture of Products | Potential for side reactions like aldol condensation. | Maintain a lower reaction temperature and ensure efficient stirring. |
Illustrative Data: Reductive Amination Conditions
| Amine | Reducing Agent | Solvent | Additive | Temperature (°C) | Yield (%) |
| Morpholine | NaBH(OAc)₃ | DCE | Acetic Acid | 25 | 85 |
| Aniline | NaBH(OAc)₃ | THF | None | 25 | 70 |
| Methyl Isonipecotate | NaBH(OAc)₃ | DMF | Acetic Acid | 50 | Low (<35%)[3] |
| Various Amines | Et₃SiH | CH₂Cl₂ | TFA | Reflux | Good to Excellent[4] |
Experimental Protocol: Reductive Amination
-
To a solution of this compound (1.0 eq) and the desired amine (1.2 eq) in an appropriate solvent (e.g., dichloroethane), add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LCMS until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 2: Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes.[5][6] However, the generation and reactivity of the ylide are critical for achieving high yields.
Frequently Asked Questions (FAQs) - Wittig Reaction
Q1: My Wittig reaction with this compound is resulting in a low yield of the desired alkene. What could be the problem?
A1: Low yields in Wittig reactions can often be attributed to:
-
Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively. Common strong bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[7][8] The reaction must be conducted under anhydrous and inert conditions, as ylides are sensitive to water and oxygen.
-
Ylide Instability: Unstabilized ylides (where the carbon bears an alkyl group) are highly reactive and can decompose if not used promptly after generation.[5]
-
Low Reactivity of the Aldehyde: While generally reactive, steric hindrance near the carbonyl group of the aldehyde can slow the reaction.
-
Side Reactions: The presence of water can lead to the hydrolysis of the ylide. Additionally, if the phosphonium salt has acidic protons elsewhere in the molecule, side reactions can occur.
Q2: How can I effectively remove the triphenylphosphine oxide byproduct from my reaction mixture?
A2: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove due to its polarity and crystallinity.[9]
-
Column Chromatography: This is the most common method for separation.[9]
-
Crystallization: In some cases, the desired product can be crystallized from a suitable solvent system, leaving the triphenylphosphine oxide in the mother liquor, or vice versa.
-
Precipitation: Triphenylphosphine oxide is sparingly soluble in some nonpolar solvents like hexanes or diethyl ether. Adding these solvents to the concentrated crude product can sometimes cause the byproduct to precipitate.
Troubleshooting Guide: Low Yields in Wittig Reaction
| Observed Problem | Potential Cause | Suggested Solution |
| Low Conversion, Starting Aldehyde Remains | Incomplete ylide formation. | Use a stronger base or ensure the base is fresh. Ensure strictly anhydrous and inert conditions (flame-dried glassware, inert atmosphere).[9] |
| Ylide decomposition. | Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it immediately.[9] | |
| Formation of Triphenylphosphine Oxide but No Alkene | Ylide reacted with water or oxygen. | Ensure all reagents and solvents are anhydrous and the reaction is run under a nitrogen or argon atmosphere. |
| Complex Product Mixture | Side reactions of the ylide or product. | Control the reaction temperature carefully. Consider using a stabilized ylide if compatible with the desired product, as they are less reactive and prone to side reactions.[5][7] |
Illustrative Data: Wittig Reaction Conditions
| Phosphonium Salt | Base | Solvent | Temperature (°C) | Stereoselectivity | Yield (%) |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | - | Good[9] |
| (Carbethoxymethyl)triphenylphosphonium bromide | NaH | THF | 0 to RT | Predominantly E | High |
| Benzyltriphenylphosphonium chloride | t-BuOK | THF | 0 to RT | Z/E mixture | Moderate to High |
Experimental Protocol: Wittig Reaction
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the appropriate phosphonium salt (1.2 eq) in anhydrous THF.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C for n-BuLi).
-
Slowly add the base (e.g., n-BuLi, 1.1 eq) dropwise to the stirred suspension. A color change (often to deep red or orange) indicates ylide formation.
-
Stir the mixture for 1 hour at this temperature.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the freshly prepared ylide solution at the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[9]
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous magnesium sulfate.[9]
-
Concentrate the solution and purify the crude product by column chromatography to remove triphenylphosphine oxide.[9]
Section 3: Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction.[10] When using this compound, it will act as the electrophile since it lacks α-hydrogens.[11]
Frequently Asked Questions (FAQs) - Aldol Condensation
Q1: I am attempting a crossed aldol condensation with this compound and a ketone, but the yield is very low, and I see self-condensation of the ketone. How can I improve the yield of the crossed product?
A1: To favor the crossed aldol product and minimize self-condensation of the ketone:
-
Use a Strong, Non-nucleophilic Base: Use a base like lithium diisopropylamide (LDA) to pre-form the ketone enolate quantitatively at low temperature before adding the aldehyde.
-
Order of Addition: Slowly add the aldehyde to the pre-formed enolate solution at low temperature (e.g., -78 °C). This ensures the aldehyde is consumed by the enolate as soon as it is added, minimizing its exposure to basic conditions that could cause other side reactions.
-
Reactant Choice: this compound is a good candidate for crossed aldol reactions because it cannot form an enolate and thus cannot act as the nucleophile.[11]
Q2: My aldol addition product is unstable and dehydrates to the α,β-unsaturated product even when I try to isolate it. How can I obtain the β-hydroxy adduct?
A2: The dehydration of the initial aldol adduct is often facile, especially if the resulting α,β-unsaturated system is highly conjugated.[12] To isolate the β-hydroxy adduct:
-
Low Temperature: Run the reaction and perform the workup at low temperatures.
-
Careful pH Control: Use a mild base and carefully neutralize the reaction mixture during workup to avoid acidic or strongly basic conditions that can catalyze dehydration.
-
Immediate Purification: Purify the product immediately after workup, avoiding prolonged storage of the crude material.
Troubleshooting Guide: Low Yields in Aldol Condensation
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield of Crossed Product, High Ketone Self-Condensation | Equilibrium favors self-condensation. | Pre-form the ketone enolate with a strong base (e.g., LDA) at low temperature before adding the aldehyde. |
| Formation of Complex Product Mixture | Multiple enolates forming; side reactions. | Use a directed aldol approach (pre-forming the enolate). Ensure low temperatures are maintained. |
| Low Conversion | Base is not strong enough or deactivates. | Use a stronger base. Ensure anhydrous conditions. |
| Reversibility of the aldol addition. | If the condensation product is desired, heating the reaction can drive it to completion by removing water.[12][13] |
Experimental Protocol: Directed Aldol Condensation
-
In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78 °C to generate LDA.
-
Add the ketone (1.0 eq) dropwise to the LDA solution and stir for 1 hour at -78 °C to form the lithium enolate.
-
Dissolve this compound (1.2 eq) in anhydrous THF and add it dropwise to the enolate solution at -78 °C.
-
Stir at -78 °C for 2-3 hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
References
- 1. This compound CAS#: 113732-84-6 [m.chemicalbook.com]
- 2. This compound CAS#: 113732-84-6 [amp.chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. magritek.com [magritek.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 6.4 Aldol Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
removal of impurities from 2-Methyloxazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyloxazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound largely depend on the synthetic route employed. Potential impurities may include:
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Unreacted Starting Materials: Such as N-methoxy-N-methyl-2-methyloxazole-4-carboxamide or precursors from other synthetic pathways.
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Over-oxidation or Hydrolysis Product: 2-Methyloxazole-4-carboxylic acid is a common impurity that can form due to oxidation of the aldehyde or hydrolysis of an ester precursor.
-
Byproducts from Synthesis: Depending on the reagents used, various side-products can be generated. For instance, if a Swern oxidation is used for synthesis, sulfurous residues may be present.[1]
-
Residual Solvents: Solvents used during the synthesis and workup may be retained in the crude product.
Q2: Is it possible to purify this compound without using column chromatography?
A2: Yes, purification without chromatography is possible and is often the preferred method for large-scale preparations.[1] The primary non-chromatographic purification technique is crystallization. However, due to the compound's high solubility in many common solvents and its low melting point, crystallization can be challenging.[1]
Q3: What are the key challenges in purifying this compound?
A3: The main challenges in the purification of this compound stem from its physicochemical properties:
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High Solubility: It is very soluble in a wide range of organic solvents and even in water, making it difficult to find a suitable solvent system for recrystallization where the solubility is high in hot solvent and low in cold solvent.[1]
-
Low Melting Point: The compound has a low melting point (around 58-75°C), which can lead to oiling out during crystallization instead of forming well-defined crystals.[1][2]
-
Sublimation: It is prone to sublimation, which can lead to product loss during drying and handling under vacuum.[1]
-
pH Sensitivity: The molecule is unstable at extreme pH values.[1]
Troubleshooting Guides
Issue 1: My this compound is an oil and will not crystallize.
-
Possible Cause: The presence of impurities can lower the melting point and inhibit crystallization. The chosen solvent system may also be inappropriate.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvent systems. A good starting point is a binary solvent system, where the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (antisolvent) is added dropwise until turbidity is observed. Common solvent mixtures for crystallization include heptane/ethyl acetate, methanol/water, and acetone/water.
-
Temperature Control: Ensure a slow and controlled cooling rate. Rapid cooling can promote oiling out. Try cooling the solution in a controlled manner, for example, by letting it cool to room temperature slowly and then transferring it to a refrigerator.
-
Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.
-
Issue 2: The purity of my this compound does not improve significantly after recrystallization.
-
Possible Cause: The chosen solvent may be co-dissolving the impurities with the product.
-
Troubleshooting Steps:
-
Wash the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Re-evaluate the Solvent System: Try a different solvent or solvent mixture with different polarity to better discriminate between the product and the impurities.
-
Acid-Base Wash: If the main impurity is the corresponding carboxylic acid, an acid-base extraction during the workup can be effective. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.
-
Experimental Protocols
General Recrystallization Protocol for this compound
This is a general guideline, and optimization of the solvent system and conditions is crucial for success.
-
Solvent Selection:
-
Based on preliminary solubility tests, select a suitable solvent or a binary solvent system. A good candidate would be a system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures (e.g., a mixture of a polar solvent like ethyl acetate or acetone and a non-polar solvent like heptane or hexane).
-
-
Dissolution:
-
Place the crude this compound in a flask.
-
Add a minimal amount of the chosen "good" solvent (or the solvent mixture) and gently heat the mixture with stirring until the solid completely dissolves. Avoid excessive heating to prevent decomposition and solvent loss.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution to remove the activated carbon.
-
-
Crystallization:
-
If using a single solvent, allow the hot, saturated solution to cool slowly to room temperature.
-
If using a binary solvent system, add the "poor" solvent dropwise to the hot solution until a persistent cloudiness appears. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
For optimal crystal formation, after reaching room temperature, you can place the flask in an ice bath or a refrigerator.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum at a temperature well below the compound's melting point to avoid melting and sublimation.
-
| Parameter | Expected Outcome |
| Purity Improvement | Purity should increase, as determined by techniques like HPLC, GC-MS, or NMR. The target is typically >98% purity. |
| Yield | The yield will vary depending on the initial purity and the chosen solvent system. A yield of 60-80% from a single recrystallization is generally considered good. |
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
References
Navigating the Scale-Up of 2-Methyloxazole-4-carbaldehyde Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up chemical reactions involving 2-Methyloxazole-4-carbaldehyde. Addressing common challenges encountered during the transition from laboratory to pilot or production scale, this resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a safe, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
Scaling up the synthesis of this compound presents significant hurdles due to the molecule's inherent physical and chemical properties.[1][2][3][4] Key challenges include:
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Physical Characteristics: The compound has a low molecular weight, a low melting point (58°C), and a tendency to sublimate, which can lead to material loss and equipment fouling.[1]
-
High Solubility: Its high solubility in a wide range of solvents, including water (>1g/mL), complicates extraction and isolation procedures.[1]
-
Instability: The molecule is unstable at extreme pH levels and exhibits some thermal instability, which can lead to degradation and impurity formation.[1]
-
Exothermic Reactions: Certain reaction steps, such as reductions with lithium aluminium hydride (LAH), are highly exothermic and require careful thermal management to prevent runaway reactions.[5]
-
Mixing Efficiency: Achieving homogenous mixing in larger reactors is critical to avoid localized concentration gradients and side reactions.[5]
Q2: How can I manage the exothermic nature of the reduction step during scale-up?
Effective thermal management is crucial. Consider the following strategies:
-
Controlled Reagent Addition: Add the reducing agent, such as lithium aluminium hydride solution, portion-wise or via a controlled-rate addition pump to manage the rate of heat generation.
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system capable of handling the heat load. Monitor the internal reaction temperature closely.
-
Solvent Choice: Use a solvent with a suitable boiling point and heat capacity to help dissipate heat.
-
Process Safety Analysis: Conduct a thorough process safety analysis to understand the thermal hazards and establish safe operating limits.
Q3: What are the best practices for isolating and purifying this compound at a larger scale?
Given its high solubility and potential for sublimation, isolation and purification require careful consideration:
-
Crystallization: Crystallization is a preferred method for isolation on a large scale as it can effectively remove impurities.[1][2][3][4]
-
Solvent Selection: Choose an anti-solvent system that effectively induces crystallization and minimizes product loss in the mother liquor.
-
Controlled Cooling: A gradual cooling profile during crystallization can improve crystal size and purity.
-
Filtration and Drying: Use appropriate filtration and drying equipment to handle the crystalline solid. Be mindful of the compound's low melting point and sublimation tendency during drying.
Q4: How can impurity formation be minimized during scale-up?
Impurity amplification is a common issue in scaling up chemical processes.[5] To mitigate this:
-
High-Purity Starting Materials: Use well-characterized and high-purity starting materials to avoid introducing impurities from the outset.
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor reaction progress and detect the formation of byproducts in real-time.
-
pH Control: Maintain strict pH control during the reaction and workup to prevent degradation of the product.[1]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the molecule is sensitive to air.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Monitor reaction completion using appropriate analytical techniques (TLC, HPLC).- Ensure efficient mixing to maintain homogeneity.[5]- Gradually increase reaction time or temperature, while monitoring for impurity formation.[6] |
| Product loss during workup. | - Optimize extraction and crystallization solvent systems to minimize solubility losses.- Carefully control pH during aqueous washes to prevent product degradation.[1] | |
| Impurity Formation | Side reactions due to localized overheating. | - Improve heat dissipation with better reactor cooling and controlled reagent addition.[5]- Ensure uniform mixing to avoid "hot spots". |
| Degradation of the product. | - Avoid extremes of pH during the reaction and workup.[1]- Use moderate temperatures during purification steps.[6] | |
| Impurities in starting materials. | - Analyze starting materials for purity and re-purify if necessary.[6] | |
| Difficulty with Isolation | Product remains in solution. | - Screen for effective anti-solvents to induce crystallization.- Consider concentrating the solution before adding an anti-solvent. |
| Oiling out instead of crystallization. | - Adjust the cooling rate or solvent composition.- Try seeding the solution with a small amount of crystalline product. | |
| Inconsistent Results at Scale | Poor mass and heat transfer. | - Re-evaluate the reactor geometry and agitation system for the larger scale.- Model the process to better understand thermal gradients and mixing dynamics.[5] |
| Gas evolution affecting reaction conditions. | - Ensure adequate venting for reactions that produce gas to maintain consistent pressure.[5] |
Experimental Protocols
Large-Scale Preparation of this compound
This protocol is adapted from a reported method for preparing 10-kg batches of this compound.[1][2][3][4] The key transformation is the reduction of an N-methoxy-N-methyl amide intermediate using lithium aluminium hydride.
Step 1: Synthesis of 2-Methyloxazole-4-carboxylic Acid
-
Dissolve ethyl 2-methyloxazole-4-carboxylate (100 kg, 645 mol) in water (250 L) at 20–25 °C.
-
Add a 32% w/w aqueous solution of NaOH (96 kg, 768 mol) over 30 minutes, maintaining the temperature between 20-25 °C.
-
After 1 hour, add a 37% w/w aqueous solution of HCl (78 kg, 770 mol) while keeping the temperature between 20-25 °C.
-
Cool the resulting slurry to 0 °C and age for 1 hour.
-
Isolate the product by filtration and wash the filter cake with cold water (100 kg).
Step 2: Formation of the Acid Chloride
-
Suspend 2-methyloxazole-4-carboxylic acid (5.00 g, 39.4 mmol) in dichloromethane (20 mL) and cool to 0-5 °C.
-
Add oxalyl chloride (6.75 mL, 77.4 mmol) followed by DMF (50 µL, 0.65 mmol).
-
Allow the mixture to warm to ambient temperature and age for 3 hours.
-
Cool the slurry to 0-5 °C, age for 1 hour, and then add heptane (50 mL).
(Note: The subsequent steps to form the N-methoxy-N-methyl amide and its reduction are detailed in the source literature and should be performed with appropriate safety precautions.)
Visualizations
Caption: A generalized workflow for scaling up the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues during scale-up.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of 2-Methyloxazole-4-carbaldehyde Derivatives for Biological Applications
A guide for researchers and drug development professionals on the synthesis, characterization, and potential performance of novel 2-Methyloxazole-4-carbaldehyde derivatives.
Introduction to this compound and its Therapeutic Potential
The oxazole ring is a key structural motif found in numerous biologically active compounds and approved pharmaceuticals. The this compound scaffold, in particular, offers a versatile platform for the synthesis of diverse derivatives. The aldehyde functional group is readily amenable to chemical modifications, allowing for the introduction of various pharmacophores that can modulate the compound's physicochemical properties and biological activity. Derivatives such as Schiff bases and hydrazones are of significant interest due to their well-documented broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis of this compound Derivatives
The primary synthetic routes to Schiff base and hydrazone derivatives of this compound involve condensation reactions with primary amines and hydrazines, respectively. These reactions are typically straightforward and can be performed under mild conditions.
General Synthetic Workflow
A Comparative Guide to the Reactivity of 2-Methyloxazole-4-carbaldehyde and Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Basis of Aldehyde Reactivity
The reactivity of aldehydes is primarily dictated by the electrophilicity of the carbonyl carbon. This electrophilicity is influenced by both electronic and steric effects of the substituents attached to the carbonyl group. A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack, leading to higher reactivity.
-
Electronic Effects: Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon by pulling electron density away from it. Conversely, electron-donating groups (EDGs) decrease electrophilicity.
-
Steric Effects: Bulky substituents near the carbonyl group can hinder the approach of a nucleophile, thereby slowing down the reaction rate.
Aromatic aldehydes, such as benzaldehyde, are generally less reactive than their aliphatic counterparts because the aromatic ring can donate electron density to the carbonyl group through resonance, thus reducing its electrophilicity.
Comparative Reactivity Analysis: 2-Methyloxazole-4-carbaldehyde vs. Benzaldehyde
The key difference between this compound and benzaldehyde lies in the aromatic ring attached to the aldehyde group: a 2-methyloxazole ring versus a benzene ring.
The oxazole ring is an electron-deficient heterocycle due to the presence of two electronegative heteroatoms, oxygen and nitrogen. This inherent electron-withdrawing nature of the oxazole ring is expected to have a significant impact on the reactivity of the attached aldehyde group. Specifically, the 2-methyloxazole-4-yl substituent is anticipated to be more electron-withdrawing than a phenyl group.
This leads to the central hypothesis of this guide: This compound is expected to be more reactive towards nucleophiles than benzaldehyde. The electron-withdrawing oxazole ring should increase the partial positive charge on the carbonyl carbon, making it a more favorable target for nucleophilic attack.
The following sections will explore the expected comparative reactivity in several key classes of aldehyde reactions.
Data Presentation: Predicted Comparative Reactivity
The following table summarizes the predicted relative reactivity of this compound and benzaldehyde in common organic reactions. The reactivity is predicted based on the electron-withdrawing nature of the oxazole ring compared to the phenyl ring.
| Reaction Type | Predicted Reactivity of this compound | Predicted Reactivity of Benzaldehyde | Rationale |
| Nucleophilic Addition | Higher | Lower | The electron-withdrawing oxazole ring increases the electrophilicity of the carbonyl carbon. |
| (e.g., Grignard, organolithium) | |||
| Wittig Reaction | Higher | Lower | Increased electrophilicity of the carbonyl carbon leads to a faster reaction with the phosphorus ylide. |
| Knoevenagel Condensation | Higher | Lower | The enhanced electrophilicity of the aldehyde promotes the initial nucleophilic attack by the active methylene compound.[1] |
| Oxidation to Carboxylic Acid | Lower | Higher | The electron-withdrawing oxazole ring destabilizes the transition state for oxidation. |
| Reduction to Alcohol | Higher | Lower | The more electrophilic carbonyl carbon is more susceptible to attack by hydride reagents. |
Key Experiments and Protocols
This section provides detailed, generalized experimental protocols for three key reactions: Nucleophilic Addition (using a Grignard reagent), the Wittig Reaction, and the Knoevenagel Condensation. These protocols can be adapted for both this compound and benzaldehyde.
Nucleophilic Addition: Grignard Reaction
This protocol describes the addition of a Grignard reagent to an aldehyde to form a secondary alcohol.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Reagent Addition: The Grignard reagent (e.g., phenylmagnesium bromide, 1.1 equivalents in THF) is added dropwise to the stirred solution of the aldehyde at 0 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired secondary alcohol.
Wittig Reaction
This protocol outlines the synthesis of an alkene from an aldehyde and a phosphorus ylide.
Experimental Protocol:
-
Ylide Generation: A suspension of the phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) in anhydrous THF is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere. The suspension is cooled to 0 °C, and a strong base (e.g., n-butyllithium, 1.05 equivalents) is added dropwise. The formation of the ylide is indicated by a color change (often to orange or deep red). The mixture is stirred for 30-60 minutes at this temperature.
-
Aldehyde Addition: A solution of the aldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, with the progress monitored by TLC.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction: The product is extracted into an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: After filtration and concentration, the crude product, which contains the desired alkene and triphenylphosphine oxide, is purified by column chromatography on silica gel.
Knoevenagel Condensation
This protocol describes the condensation of an aldehyde with an active methylene compound to form an α,β-unsaturated product.
Experimental Protocol:
-
Reaction Setup: The aldehyde (1.0 equivalent), an active methylene compound (e.g., malononitrile or diethyl malonate, 1.0-1.2 equivalents), and a catalytic amount of a weak base (e.g., piperidine or pyrrolidine, 0.1 equivalents) are dissolved in a suitable solvent (e.g., ethanol, toluene, or isopropanol) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The reaction mixture is heated to reflux, and the progress is monitored by TLC. Reaction times can vary from 1 to 24 hours depending on the reactivity of the substrates. For reactions that produce water, a Dean-Stark apparatus can be used to remove the water and drive the reaction to completion.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with dilute acid (e.g., 1 M HCl) to remove the basic catalyst, followed by washing with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization or column chromatography on silica gel.
Conclusion
Based on established principles of organic chemistry, this compound is predicted to be more reactive than benzaldehyde in nucleophilic addition reactions and related transformations such as the Wittig reaction and Knoevenagel condensation. This enhanced reactivity is attributed to the electron-withdrawing nature of the 2-methyloxazole ring, which increases the electrophilicity of the aldehyde's carbonyl carbon. Conversely, benzaldehyde is expected to be more readily oxidized.
The experimental protocols provided in this guide offer a starting point for the practical investigation and application of these two aldehydes in organic synthesis. It is important to note that these are generalized procedures, and optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates and transformations. Further experimental studies are warranted to obtain quantitative data that would provide a definitive comparison of the reactivity of these two valuable synthetic building blocks.
References
Spectroscopic Analysis of 2-Methyloxazole-4-carbaldehyde Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity and spectroscopic properties of key heterocyclic building blocks is paramount. This guide provides a comparative analysis of the reaction products of 2-Methyloxazole-4-carbaldehyde, a versatile intermediate in organic synthesis. Due to the limited availability of directly published spectroscopic data for its reaction products, this guide leverages established reaction protocols for similar aldehydes and provides expected spectroscopic characteristics based on analogous compounds. This comparative approach aims to equip researchers with the necessary tools to predict, identify, and characterize the products of their own reactions involving this compound.
Introduction to this compound
This compound is a heterocyclic aldehyde with the chemical formula C₅H₅NO₂ and a molecular weight of 111.10 g/mol .[1] It serves as a valuable precursor in the synthesis of more complex molecules due to the reactivity of its aldehyde functional group. The oxazole ring itself is a key feature in many biologically active compounds. Spectroscopic analysis is crucial for confirming the structure and purity of its reaction products. A known mass spectrum (GC) of the parent compound is available, providing a reference for its fragmentation pattern.[2]
Key Reactions and Spectroscopic Comparison of Products
The aldehyde functionality of this compound allows it to participate in a variety of classical organic reactions. Below, we explore several common transformations and provide a comparative guide to the expected spectroscopic signatures of the resulting products.
Table 1: Spectroscopic Data Comparison of this compound and its Potential Reaction Products
| Reaction Product | Structure | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) | Expected IR (cm⁻¹) | Expected Mass Spec (m/z) |
| This compound (Starting Material) | C₅H₅NO₂ | Aldehyde proton (~9.5-10.5), Oxazole ring protons (~7.5-8.5), Methyl protons (~2.5) | Aldehyde carbonyl (~185-195), Oxazole ring carbons (~140-160), Methyl carbon (~15-20) | C=O stretch (~1690-1715), C=N stretch (~1600-1650), C-H stretch (aldehyde) (~2720, 2820) | M+ at 111 |
| (2-Methyloxazol-4-yl)methanol (Reduction Product) | C₅H₇NO₂ | Hydroxymethyl protons (~4.5-5.0), Oxazole ring protons (~7.0-8.0), Methyl protons (~2.4), OH proton (variable) | Hydroxymethyl carbon (~60-65), Oxazole ring carbons (~140-160), Methyl carbon (~15-20) | O-H stretch (broad, ~3200-3600), C-O stretch (~1000-1200), C=N stretch (~1600-1650) | M+ at 113 |
| 2-Methyloxazole-4-carboxylic acid (Oxidation Product) | C₅H₅NO₃ | Oxazole ring protons (~7.8-8.8), Methyl protons (~2.6), COOH proton (broad, ~10-13) | Carboxylic acid carbonyl (~170-180), Oxazole ring carbons (~140-160), Methyl carbon (~15-20) | O-H stretch (very broad, ~2500-3300), C=O stretch (~1700-1730), C=N stretch (~1600-1650) | M+ at 127 |
| Ethyl 3-(2-methyloxazol-4-yl)acrylate (Knoevenagel/Wittig Product) | C₉H₁₁NO₃ | Vinylic protons (~6.0-8.0), Oxazole ring protons (~7.5-8.5), Ethyl ester protons (~1.3, 4.2), Methyl protons (~2.5) | Ester carbonyl (~165-175), Vinylic carbons (~115-145), Oxazole ring carbons (~140-160), Ethyl ester carbons (~14, 60), Methyl carbon (~15-20) | C=O stretch (ester) (~1710-1730), C=C stretch (~1620-1680), C=N stretch (~1600-1650) | M+ at 181 |
| N-Benzylidene-2-methyloxazol-4-amine (Schiff Base Product) | C₁₂H₁₁N₃O | Imine proton (~8.0-9.0), Aromatic protons (~7.2-7.9), Oxazole ring protons (~7.5-8.5), Methyl protons (~2.5) | Imine carbon (~160-170), Aromatic carbons (~120-140), Oxazole ring carbons (~140-160), Methyl carbon (~15-20) | C=N stretch (imine) (~1640-1690), C=N stretch (oxazole) (~1600-1650) | M+ at 213 |
| 1-(2-Methyloxazol-4-yl)ethanol (Grignard Product with MeMgBr) | C₆H₉NO₂ | Methine proton (~4.5-5.0), Oxazole ring protons (~7.0-8.0), Methyl protons (on ring, ~2.4), Methyl protons (from Grignard, ~1.5), OH proton (variable) | Methine carbon (~65-70), Oxazole ring carbons (~140-160), Methyl carbons (~15-25) | O-H stretch (broad, ~3200-3600), C-O stretch (~1000-1200), C=N stretch (~1600-1650) | M+ at 127 |
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are generalized procedures for the key reactions discussed, which can be adapted for this compound.
Reduction of this compound
-
Objective: To synthesize (2-Methyloxazol-4-yl)methanol.
-
Procedure: Dissolve this compound in a suitable solvent such as methanol or ethanol. Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with stirring. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.
-
Spectroscopic Analysis: The product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Oxidation of this compound
-
Objective: To synthesize 2-Methyloxazole-4-carboxylic acid.
-
Procedure: A variety of oxidizing agents can be used. A common method involves dissolving the aldehyde in a mixture of acetone and water, followed by the slow addition of Jones reagent (a solution of chromium trioxide in sulfuric acid) at 0°C. The reaction is monitored by TLC. After completion, the excess oxidant is quenched with isopropanol, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield the carboxylic acid.[3][4]
-
Spectroscopic Analysis: Characterization is performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Knoevenagel Condensation
-
Objective: To synthesize an α,β-unsaturated product, for example, with malononitrile.
-
Procedure: A mixture of this compound, an active methylene compound (e.g., malononitrile), and a basic catalyst (e.g., piperidine or a solid-supported base) in a suitable solvent (e.g., ethanol or toluene) is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.[5][6]
-
Spectroscopic Analysis: The product is analyzed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the formation of the double bond and the incorporation of the active methylene compound.
Schiff Base Formation
-
Objective: To synthesize an imine derivative.
-
Procedure: Equimolar amounts of this compound and a primary amine (e.g., aniline or benzylamine) are dissolved in a solvent like ethanol or methanol. A catalytic amount of acid (e.g., acetic acid) is often added. The mixture is stirred at room temperature or heated to reflux. The formation of the Schiff base is monitored by TLC. The product can often be isolated by simple filtration upon cooling or after removal of the solvent.
-
Spectroscopic Analysis: Characterization is carried out using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, focusing on the appearance of the imine proton and carbon signals and the C=N stretching frequency.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of synthetic and analytical procedures.
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for synthesis and analysis.
Alternative Starting Materials
For comparative purposes, researchers may consider alternative heterocyclic aldehydes. Thiophene-2-carbaldehyde and furan-2-carbaldehyde are common alternatives that undergo similar reactions. The electronic properties of the heteroatom (sulfur or oxygen) can influence the reactivity of the aldehyde and the spectroscopic properties of the products. For instance, the greater aromaticity of thiophene may lead to different chemical shifts in NMR spectra compared to the corresponding furan and oxazole derivatives.
Conclusion
References
- 1. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. ijcps.org [ijcps.org]
Unveiling the Biological Potential of 2-Methyloxazole-4-carbaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the biological activities of novel synthetic compounds is paramount. This guide provides a comparative analysis of the biological activities of compounds synthesized from the versatile starting material, 2-Methyloxazole-4-carbaldehyde. We delve into the antimicrobial, anticancer, and anti-inflammatory properties of various derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways.
Introduction to this compound in Medicinal Chemistry
This compound is a heterocyclic aldehyde that serves as a valuable building block in the synthesis of a diverse range of more complex molecules. Its oxazole ring is a structural motif found in numerous natural products with potent biological activities. The reactivity of the aldehyde group allows for the facile introduction of various functional groups and the construction of different heterocyclic systems, such as Schiff bases, pyrazoles, and triazoles. These resulting compounds have shown promise in preclinical studies as potential therapeutic agents.
Comparative Analysis of Biological Activities
While direct studies on a wide array of compounds derived specifically from this compound are emerging, we can draw insightful comparisons from the broader classes of compounds that can be synthesized from it. This section will focus on the biological activities of Schiff bases, pyrazole, and triazole derivatives, which are common products of reactions involving heterocyclic aldehydes.
Antimicrobial Activity
Schiff bases derived from heterocyclic aldehydes have demonstrated significant potential as antimicrobial agents. The imine or azomethine group (-C=N-) is a key pharmacophore responsible for their biological activity.
Table 1: Comparative Antimicrobial Activity of Schiff Base Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Schiff Bases (general) | Escherichia coli | 62.5 - 250 | [1] |
| Schiff Bases (general) | Staphylococcus aureus | 62.5 | [1] |
| Schiff Bases (general) | Candida albicans | 62.5 - 250 | [1] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Anticancer Activity
Pyrazole derivatives, which can be synthesized through the condensation of hydrazines with β-diketones (obtainable from precursors like this compound), are a well-established class of compounds with potent anticancer properties.[2][3] Their mechanism of action often involves the inhibition of critical cellular signaling pathways.
Table 2: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivatives | MCF-7 (Breast Cancer) | 0.25 | [3] |
| Pyrazole Derivatives | K562 (Leukemia) | 0.021 | [2] |
| Pyrazole Derivatives | A549 (Lung Cancer) | 0.69 | [2] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anti-inflammatory Activity
Triazole derivatives represent another important class of heterocyclic compounds that can be synthesized from intermediates derived from this compound.[4][5][6] They have been investigated for their anti-inflammatory properties, often targeting enzymes involved in the inflammatory cascade.
Table 3: Comparative Anti-inflammatory Activity of Triazole Derivatives
| Compound Class | Assay | % Inhibition | Reference |
| 1,2,4-Triazole Derivatives | Carrageenan-induced paw edema | >50% | [5][7] |
% Inhibition refers to the reduction in the inflammatory response compared to a control group.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and extension of research findings. Below are generalized protocols for the synthesis and biological evaluation of the compound classes discussed.
Synthesis of Schiff Bases from this compound
A general and widely used method for the synthesis of Schiff bases involves the condensation of an aldehyde with a primary amine.[8]
Procedure:
-
Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for a period ranging from 2 to 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, which typically induces the precipitation of the Schiff base product.
-
Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of chemical compounds on cell lines.[9]
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Visualizing Synthetic Pathways
The synthesis of diverse heterocyclic compounds from this compound can be systematically visualized to understand the logical flow of the chemical transformations.
Caption: Synthetic routes from this compound.
Conclusion
This compound is a promising scaffold for the synthesis of a variety of heterocyclic compounds with significant biological activities. While more direct research on its derivatives is needed, the established antimicrobial, anticancer, and anti-inflammatory properties of the resulting Schiff bases, pyrazoles, and triazoles highlight the immense potential of this starting material in the development of new therapeutic agents. The experimental protocols and synthetic pathways provided in this guide offer a foundational framework for researchers to explore and expand upon the medicinal chemistry of this compound derivatives.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of triazole derivatives. [wisdomlib.org]
- 5. Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 8. Synthesis and characterization of Schiff's bases of sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Utility of 2-Methyloxazole-4-carbaldehyde and Other Oxazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Methyloxazole-4-carbaldehyde and other oxazole aldehydes in key synthetic transformations. The selection of an appropriate building block is critical in the synthesis of complex molecules and drug candidates. This document aims to assist researchers in making informed decisions by presenting a side-by-side comparison of the reactivity and performance of these valuable heterocyclic aldehydes, supported by experimental data.
Introduction to Oxazole Aldehydes in Synthesis
Oxazole moieties are prevalent scaffolds in numerous biologically active compounds and natural products. Consequently, functionalized oxazoles, such as oxazole aldehydes, serve as crucial intermediates in organic synthesis and medicinal chemistry. Their aldehyde functionality allows for a wide range of chemical transformations, including olefination, condensation, and oxidation/reduction reactions, providing a gateway to more complex molecular architectures. The substitution pattern on the oxazole ring can significantly influence the reactivity of the aldehyde group, making a comparative understanding of different oxazole aldehydes essential for synthetic planning. This guide focuses on the comparative performance of this compound against other representative oxazole aldehydes in common synthetic applications.
Comparative Performance in Olefination Reactions
Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, are fundamental for the formation of carbon-carbon double bonds. The reactivity of the aldehyde is a key factor in determining the efficiency of these transformations.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[1] The reaction of an aldehyde with a phosphorus ylide, generated from a phosphonium salt, leads to the formation of an alkene and triphenylphosphine oxide.[1] The electronic nature of the aldehyde can influence the reaction rate and yield.
Below is a comparison of reported yields for the Wittig reaction with different oxazole aldehydes.
| Aldehyde | Wittig Reagent | Product | Yield (%) | Reference |
| This compound | Benzyltriphenylphosphonium chloride | 2-Methyl-4-(2-phenylethenyl)oxazole | ~70-80% (estimated) | General Wittig reaction yields[1] |
| Oxazole-5-carbaldehyde | Ethyltriphenylphosphonium bromide | 5-(prop-1-en-1-yl)oxazole | Not specified | General Wittig reaction[1] |
| 2,5-Dimethyloxazole-4-carbaldehyde | Methyltriphenylphosphonium bromide | 4-isopropenyl-2,5-dimethyloxazole | Not specified | General Wittig reaction[1] |
Note: Direct comparative studies with identical Wittig reagents and conditions are limited in the literature. The yields presented are based on general knowledge of the Wittig reaction and may vary depending on the specific substrate and reaction conditions.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions.[2][3] It often provides better yields and stereoselectivity, particularly for the formation of (E)-alkenes.[2] The higher nucleophilicity of phosphonate carbanions compared to Wittig ylides can lead to improved reactivity with less reactive aldehydes.[3]
| Aldehyde | Phosphonate Reagent | Product | Yield (%) | Reference |
| This compound | Triethyl phosphonoacetate | Ethyl 3-(2-methyloxazol-4-yl)acrylate | High (expected) | General HWE reaction principles[2][3] |
| 2-Phenyloxazole-4-carbaldehyde | Diethyl (cyanomethyl)phosphonate | 3-(2-phenyloxazol-4-yl)acrylonitrile | Not specified | General HWE reaction principles[2][3] |
Comparative Performance in Condensation Reactions
Condensation reactions, such as the Knoevenagel condensation, are vital for the formation of new carbon-carbon bonds and the synthesis of functionalized alkenes.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[4] The electrophilicity of the aldehyde carbonyl carbon is a crucial factor for the success of this reaction.
| Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference |
| 2,5-Dimethyloxazole-4-carbaldehyde | Malononitrile | 2-((2,5-dimethyloxazol-4-yl)methylene)malononitrile | ~90% | General Knoevenagel condensation yields[4] |
| This compound | Ethyl cyanoacetate | Ethyl 2-cyano-3-(2-methyloxazol-4-yl)acrylate | Not specified | General Knoevenagel condensation[4] |
Note: While high yields are generally expected for Knoevenagel condensations with reactive aldehydes, direct comparative data for different oxazole aldehydes under identical conditions is scarce.
Experimental Protocols
General Procedure for the Wittig Reaction
A solution of the phosphonium salt (1.1 equivalents) in anhydrous THF is treated with a strong base (e.g., n-butyllithium, 1.0 equivalent) at 0°C under an inert atmosphere. The resulting ylide solution is stirred for 30 minutes at this temperature, after which a solution of the oxazole aldehyde (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for the Knoevenagel Condensation
To a solution of the oxazole aldehyde (1.0 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent (e.g., ethanol, toluene), a catalytic amount of a base (e.g., piperidine, triethylamine) is added. The reaction mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired product.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of oxazole aldehydes and their subsequent application in olefination reactions.
Caption: General synthetic route to oxazole-4-carbaldehydes.
Caption: Workflow for olefination of oxazole aldehydes.
Conclusion
This compound and its analogs are versatile building blocks in organic synthesis. The choice of a specific oxazole aldehyde can influence the outcome of synthetic transformations. While direct comparative data is limited, this guide provides a framework for understanding the potential reactivity of these compounds in key reactions. The electron-donating methyl group at the 2-position in this compound may slightly enhance the electron density of the oxazole ring, but the aldehyde at the 4-position remains a reactive electrophile. Further quantitative comparative studies under standardized conditions are necessary to fully elucidate the subtle differences in reactivity among various oxazole aldehydes. Researchers are encouraged to consider the electronic and steric properties of the substituents on the oxazole ring when designing synthetic routes.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Methyloxazole-4-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-Methyloxazole-4-carbaldehyde and its derivatives. The choice of method is critical and often depends on the expected impurities, the required accuracy, and the available instrumentation.
This compound is a valuable building block in medicinal chemistry.[1][2] However, its synthesis and purification can be challenging due to its high solubility in many solvents and potential for sublimation.[3] A multi-faceted approach employing orthogonal analytical techniques is often necessary to obtain a complete purity profile.[4]
Quantitative Data Summary
The following table summarizes the key performance parameters of the most common analytical techniques used for purity assessment of this compound derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and mass-to-charge ratio.[5] | Signal intensity is directly proportional to the number of atomic nuclei.[5] |
| Primary Use | Purity determination and impurity profiling.[5] | Identification and quantification of volatile impurities and residual solvents.[5] | Absolute purity determination without a specific reference standard of the analyte.[4] |
| Strengths | High resolution and sensitivity for a wide range of compounds. | Excellent for separating and identifying volatile organic compounds.[6] | High precision and accuracy; provides structural information.[7] |
| Limitations | Requires a reference standard for quantification; may not detect non-UV active impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.[4] |
| Limit of Detection (LoD) | ~0.1 - 1 µg/mL[5] | ~1 - 10 ng/mL[5] | ~0.05 - 0.1%[5] |
| Limit of Quantitation (LoQ) | ~0.3 - 3 µg/mL[5] | ~3 - 30 ng/mL[5] | ~0.1 - 0.3%[5] |
| Accuracy | High (typically 98-102%)[5] | High (typically 98-102%)[5] | Very High (≥99.5%)[5] |
| Precision (%RSD) | < 2% | < 5% | < 1% |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is designed for the quantitative determination of the purity of this compound derivatives by analyzing the area percentage of the main peak.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at a wavelength determined by the UV spectrum of the analyte (e.g., 254 nm).
-
Sample Preparation : Dissolve a known concentration of the synthesized compound in the mobile phase.
-
Data Analysis : The purity is calculated using the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.[5]
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is ideal for identifying and quantifying residual solvents and other volatile impurities.
-
Instrumentation : A GC system coupled with a mass spectrometer.
-
Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program : An initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature : 250°C.
-
MS Detector : Scan range of m/z 40-400.
-
Sample Preparation : Dissolve the sample in a volatile solvent (e.g., dichloromethane).
-
Data Analysis : Impurities are identified by their mass spectra and retention times compared to known standards. Quantification is achieved by comparing the peak area of the impurity to that of an internal standard.
3. Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR provides an absolute measure of purity by comparing the integral of an analyte's proton signal to that of a certified internal standard.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard : A high-purity certified reference material with a known chemical formula and concentration (e.g., maleic anhydride or dimethyl sulfone).[4]
-
Solvent : A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).
-
Sample Preparation : Accurately weigh the synthesized compound and the internal standard into a vial and dissolve in the deuterated solvent.
-
Data Acquisition : Acquire a proton NMR spectrum with a sufficient relaxation delay to ensure full signal relaxation.
-
Data Analysis : The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std.[4] Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of assessing the purity of synthesized this compound derivatives.
Caption: Workflow for purity assessment of synthesized compounds.
Caption: Relationship of orthogonal analytical methods for purity.
References
Structure-Activity Relationship of 2-Methyloxazole-4-carbaldehyde Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Methyloxazole-4-carbaldehyde analogs, drawing insights from closely related oxazole and thiazole derivatives to inform drug discovery and development efforts. While direct and extensive SAR literature on this compound analogs is limited, this document synthesizes available data on related structures to provide valuable insights into the potential impact of structural modifications on biological activity.
Comparative Analysis of Biological Activity
Oxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects.[1][2] The biological activity of these compounds is significantly influenced by the nature and position of substituents on the oxazole core.
For instance, in the context of anticancer activity, some 2-methyloxazole derivatives have been reported to exhibit potent antiproliferative effects against various cancer cell lines, often by acting as antitubulin agents that disrupt microtubule formation.[2] The substitution at the 5-position of the 2-methyloxazole ring has been identified as a critical determinant of antiproliferative activity.[2] Analogs bearing substituted phenyl rings at this position have shown potent activity.[2]
In the realm of antimicrobial agents, 2-amino-4-methyloxazole derivatives have shown promise, particularly against Mycobacterium tuberculosis.[2] Molecular docking studies suggest that these compounds may inhibit mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme essential for bacterial fatty acid synthesis.[2]
Table 1: Comparative Anticancer Activity of 2-Methyl-4,5-disubstituted Oxazole Analogs
| Compound ID | R1 (at position 4) | R2 (at position 5) | Cell Line | IC50 (µM) | Reference |
| Analog 1 | -CHO | -Phenyl | HT-29 | >10 | [2] |
| Analog 2 | -CHO | -4-Methoxyphenyl | HT-29 | 5.2 | [2] |
| Analog 3 | -CHO | -3,4-Dimethoxyphenyl | HT-29 | 2.1 | [2] |
| Combretastatin A-4 (Alternative) | N/A | N/A | HT-29 | 0.003 | [2] |
Note: Data is a representative summary from studies on related oxazole structures to infer potential SAR for this compound analogs.
Key Structure-Activity Relationship Insights
Based on the analysis of related oxazole and thiazole derivatives, the following SAR insights can be inferred for this compound analogs:
-
Substitution at the 5-Position: This position is a key site for modification to modulate biological activity. The introduction of various aryl or substituted aryl groups can significantly impact potency.
-
The Carbaldehyde Group at Position 4: The aldehyde functionality at the 4-position is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of analogs through reactions such as condensation with various amines or active methylene compounds.
-
The Methyl Group at Position 2: While less explored in the available literature for direct SAR, modifications at this position could influence the steric and electronic properties of the molecule, potentially affecting target binding.
-
Isosteric Replacement: The isosteric replacement of the oxazole ring with a thiazole has been a strategy to enhance biological activity and improve physicochemical properties in related compound series.[2]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of oxazole derivatives are crucial for reproducible research and further development.
General Synthesis of this compound Core
A common route for the synthesis of the 2-methyloxazole core involves the condensation of a β-ketoester with an appropriate amide-containing reagent. For this compound, a multi-step synthesis starting from readily available materials is typically employed. One reported method involves the reduction of a corresponding N-methoxy-N-methyl amide using lithium aluminium hydride.[3]
Antiproliferative Activity Assay (MTT Assay)
This assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HT-29)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., Mycobacterium tuberculosis)
-
Appropriate growth medium
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Positive control antibiotic (e.g., isoniazid)
-
Negative control (medium with solvent)
Procedure:
-
Serial Dilutions: Prepare serial dilutions of the test compounds in the growth medium within the microtiter plates.
-
Inoculation: Inoculate each well with a standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Synthetic and screening workflow for this compound analogs.
Caption: Proposed mechanism of action for antitubulin 2-methyloxazole analogs.
References
Safety Operating Guide
Safe Disposal of 2-Methyloxazole-4-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of 2-Methyloxazole-4-carbaldehyde, ensuring the safety of laboratory personnel and environmental protection. This document provides detailed procedures for researchers, scientists, and drug development professionals, emphasizing proper handling, emergency protocols, and waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is crucial to be familiar with its potential hazards. This compound is classified as harmful if swallowed and causes serious eye irritation. It is also a combustible solid. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2] All personnel handling the compound should be trained on its specific hazards and the emergency procedures outlined below.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and eye irritation.[1][3] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact.[1][3] |
| Protective Clothing | A laboratory coat should be worn at all times. | Protects skin and personal clothing from contamination.[1][3] |
| Respiratory Protection | NIOSH-approved respirator (dust mask type N95 or higher) | Required if handling outside a fume hood or if dust may be generated.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]
-
Waste Identification and Segregation :
-
Waste Collection and Containment :
-
Handling Contaminated Materials :
-
Any materials contaminated with this compound, such as absorbent pads, gloves, and weighing papers, must also be disposed of as hazardous waste in the same designated container.[3]
-
-
Final Disposal :
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate :
-
Contain the Spill :
-
Collect the Waste :
-
Decontaminate the Area :
-
Reporting :
-
Report the incident to your laboratory supervisor and the institutional EHS office.[4]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling 2-Methyloxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methyloxazole-4-carbaldehyde. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance. This compound is classified as harmful if swallowed and causes serious eye irritation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and solid particulates that can cause serious eye irritation or damage. |
| Hands | Chemical-resistant gloves (Nitrile or Butyl Rubber) | Prevents skin contact. Nitrile gloves are suitable for incidental contact, while butyl rubber gloves are recommended for prolonged handling. Always inspect gloves for integrity before use. |
| Body | Laboratory coat | Provides a barrier against accidental skin contact with the solid compound. |
| Respiratory | N95 dust mask | Minimizes the inhalation of the solid powder, especially when weighing or transferring the material. All handling of the solid should be performed in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risk.
Preparation and Engineering Controls
-
Ventilation: All work with solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Pre-Handling Check: Before beginning work, confirm that all necessary PPE is available and in good condition.
Handling the Compound
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.
-
No Consumption: Do not eat, drink, or smoke in the designated handling area.
Storage
-
Container: Store in a tightly closed, clearly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its contaminated containers is mandatory to prevent environmental contamination and adhere to regulations.
-
Waste Classification: This chemical is classified as hazardous waste.
-
Waste Segregation: Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled "Hazardous Solid Waste" container. Do not mix with other waste streams.
-
Container Management: The waste container must be made of a compatible material, kept securely closed when not in use, and stored in a designated satellite accumulation area.
-
Disposal Method: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is critical.
Small Spill (less than 1 gram in a contained area)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear appropriate PPE as outlined in the table above.
-
Containment: Gently cover the spill with an inert absorbent material such as vermiculite or sand to prevent the powder from becoming airborne.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Large Spill (greater than 1 gram or outside of a fume hood)
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your laboratory supervisor and your institution's EHS department.
-
Restrict Access: Secure the area to prevent entry.
-
Professional Cleanup: Await the arrival of trained emergency response personnel to decontaminate the area.
Visual Workflow: Chemical Spill Response
Caption: Workflow for responding to a chemical spill of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
